Levetiracetam-d6
Description
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Properties
CAS No. |
1133229-29-4 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(2S)-2,3,3,4,4,4-hexadeuterio-2-(2-oxopyrrolidin-1-yl)butanamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i1D3,2D2,6D |
InChI Key |
HPHUVLMMVZITSG-QCIDAUEHSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N)(C([2H])([2H])C([2H])([2H])[2H])N1CCCC1=O |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1=O |
Origin of Product |
United States |
Foundational & Exploratory
What is Levetiracetam-d6 and its chemical structure
An In-depth Technical Guide to Levetiracetam-d6
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is the deuterated isotopologue of Levetiracetam, a second-generation antiepileptic drug (AED) used extensively in the treatment of various seizure types.[1][2][3] Chemically, it is structurally identical to Levetiracetam, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution renders this compound an ideal internal standard for bioanalytical applications.[4][5] Its primary utility is in the precise quantification of Levetiracetam in biological matrices such as blood, plasma, and urine, employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[6][7][8] This guide provides a comprehensive overview of this compound, its chemical structure, properties, and its critical role in analytical methodologies.
Chemical Structure and Properties
Levetiracetam is a single S-enantiomer belonging to the pyrrolidone class of compounds.[9][10] Its chemical name is (-)-(S)-α-ethyl-2-oxo-1-pyrrolidine acetamide.[11][12] this compound is a stable, isotopically labeled version of this molecule. The deuteration is typically on the pyrrolidine ring, resulting in a molecule that is chemically similar to the parent drug but has a higher molecular weight.[13][14][15] This mass difference is the key to its function as an internal standard in mass spectrometry-based assays.
The structures of Levetiracetam and a common form of this compound are depicted below.
Comparative Physicochemical Data
The key physicochemical properties of Levetiracetam and its deuterated analog are summarized in the table below for direct comparison.
| Property | Levetiracetam | This compound | Reference(s) |
| IUPAC Name | (2S)-2-(2-oxopyrrolidin-1-yl)butanamide | (2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxo-pyrrolidin-1-yl)butanamide | [9][15][16] |
| Molecular Formula | C₈H₁₄N₂O₂ | C₈H₈D₆N₂O₂ | [14][17] |
| Molecular Weight | 170.21 g/mol | ~176.25 g/mol | [11][17][18] |
| CAS Number | 102767-28-2 | 1133229-30-7 or 1133229-29-4 | [17][19] |
Application as an Internal Standard
In quantitative analytical chemistry, particularly for therapeutic drug monitoring (TDM) and pharmacokinetic studies, an internal standard (IS) is crucial for accuracy and precision. The IS is a compound of known concentration added to samples, calibrators, and controls, which corrects for variability during sample preparation and analysis.
This compound is an exemplary internal standard for Levetiracetam quantification due to the following properties:
-
Physicochemical Similarity : It behaves almost identically to the unlabeled Levetiracetam during extraction, chromatography, and ionization.[16] This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the IS.
-
Mass Spectrometric Distinction : While co-eluting with Levetiracetam chromatographically, it is easily distinguished by its higher mass-to-charge ratio (m/z) in a mass spectrometer.[20]
-
Non-Interference : As a stable isotope-labeled compound, it does not occur naturally in biological samples, preventing interference with the endogenous analyte measurement.
The general workflow for using this compound in a quantitative assay is illustrated below.
Experimental Protocols
This compound is utilized in various validated analytical methods. Below is a detailed protocol for the determination of Levetiracetam in biological specimens by Gas Chromatography/Mass Spectrometry (GC/MS) with Selective Ion Monitoring (SIM), adapted from established forensic toxicology procedures.[21]
Protocol: Levetiracetam Quantification by GC/MS-SIM
4.1.1 Principle Levetiracetam is extracted from biological matrices using solid phase extraction (SPE). This compound is added prior to extraction to serve as the internal standard. The eluate is evaporated, reconstituted, and analyzed by a GC/MS system operating in SIM mode for enhanced sensitivity and specificity.[21]
4.1.2 Reagents and Materials
-
This compound internal standard solution (e.g., 50 mg/L in methanol)[21]
-
Levetiracetam calibration standards
-
Certified negative blood/urine
-
pH 9.0 Buffer (Potassium Bicarbonate/Carbonate)[21]
-
Solid Phase Extraction (SPE) columns
-
Eluting Solvent: Ethyl Acetate:Ammonium Hydroxide (98:2, v/v)[21]
-
Reconstitution Solvent: Ethyl Acetate
4.1.3 Sample Preparation and Extraction
-
Aliquot 0.5 mL of the biological sample (calibrator, control, or unknown) into a labeled culture tube.[21]
-
Add a precise volume of the this compound internal standard solution to each tube.
-
Vortex mix the samples.
-
Condition the SPE columns according to the manufacturer's protocol.
-
Load the samples onto the SPE columns and allow them to pass through at a flow rate of 1-2 mL/min.[21]
-
Wash the columns sequentially with 1 mL of DI water and 1 mL of pH 9.0 buffer to remove interferences.[21]
-
Dry the columns thoroughly under positive pressure (e.g., 15 minutes at 40 psig).[21]
-
Elute the analyte and internal standard with 2.0 mL of the eluting solvent (Ethyl Acetate:NH₄OH 98:2).[21]
-
Evaporate the eluate to absolute dryness under a stream of nitrogen at approximately 40 °C.[21]
-
Reconstitute the dried extract in 100 µL of Ethyl Acetate and transfer to an autosampler vial for injection.[21]
4.1.4 Instrumentation (GC/MS)
-
Gas Chromatograph : Equipped with a suitable capillary column (e.g., phenyl methyl siloxane).
-
Mass Spectrometer : Capable of operating in Selective Ion Monitoring (SIM) mode.
-
Injection : 1-2 µL splitless injection.
-
Temperature Program : Optimized to resolve Levetiracetam from matrix components.
-
Ions to Monitor : Specific quantifier and qualifier ions for both Levetiracetam and this compound must be selected.
Quantitative Data Summary
The performance of analytical methods using this compound is characterized by several key parameters. The table below summarizes typical data from LC-MS/MS methods, which are frequently employed for high-throughput analysis.
| Parameter | Typical Value / Range | Description | Reference(s) |
| Retention Time (Levetiracetam) | ~1.43 min | The time taken for the analyte to pass through the chromatography column. | [20] |
| Retention Time (this compound) | ~1.39 min | The deuterated standard co-elutes closely with the analyte. | [20] |
| Linear Dynamic Range | 0.5 - 50 µg/mL | The concentration range over which the instrument response is proportional to the analyte concentration. | [22] |
| Lower Limit of Quantification (LLOQ) | 0.014 - 0.5 µg/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. | [22][23] |
| Intra-assay Precision (%CV) | < 6.5% | The coefficient of variation for repeated measurements of a sample within the same analytical run. | [22][24] |
| Inter-assay Precision (%CV) | < 8.5% | The coefficient of variation for repeated measurements of a sample across different analytical runs. | [22][24] |
| Extraction Recovery | ~80% | The efficiency of the extraction process for the analyte from the biological matrix. | [22] |
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of the antiepileptic drug Levetiracetam in clinical and forensic settings. Its properties as a stable isotope-labeled internal standard allow it to correct for analytical variability, ensuring high-quality data in demanding applications like therapeutic drug monitoring, bioequivalence studies, and toxicology.[4][6][8] The detailed protocols and performance data provided in this guide underscore its critical role in supporting both clinical management and pharmaceutical research related to Levetiracetam therapy.
References
- 1. actascientific.com [actascientific.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Levetiracetam - Wikipedia [en.wikipedia.org]
- 4. This compound Certified Reference Material, 1 mL - 100 ug/mL in Methanol - USA MedPremium [usamedpremium.com]
- 5. chromatographydirect.com [chromatographydirect.com]
- 6. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 9. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Keppra (Levetiracetam): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. This compound | TRC-L331503-10MG | LGC Standards [lgcstandards.com]
- 16. Buy this compound | 1133229-30-7 [smolecule.com]
- 17. vivanls.com [vivanls.com]
- 18. This compound | 1133229-30-7 | IVB22930 | Biosynth [biosynth.com]
- 19. This compound | CAS 1133229-29-4 | LGC Standards [lgcstandards.com]
- 20. tandfonline.com [tandfonline.com]
- 21. nyc.gov [nyc.gov]
- 22. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of levetiracetam by GC-MS and effects of storage conditions and gastric digestive systems on drug samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of Levetiracetam-d6: A Technical Guide
Introduction
Levetiracetam is a second-generation antiepileptic drug widely used in the treatment of partial, myoclonic, and tonic-clonic seizures.[1] It is the S-enantiomer of etiracetam and is chemically unrelated to other existing antiepileptic drugs.[2][3] In pharmaceutical research and clinical settings, isotopically labeled compounds are crucial for a variety of applications, including pharmacokinetic studies and as internal standards in bioanalytical assays. Levetiracetam-d6, a stable isotope-labeled analog of Levetiracetam, serves as an ideal internal standard for the quantitative analysis of Levetiracetam in biological matrices by mass spectrometry.[2][4] Its identical chemical properties to the parent drug and distinct mass allow for precise and accurate quantification. This guide provides a detailed overview of the synthesis and the determination of isotopic purity of this compound for researchers, scientists, and drug development professionals.
Synthesis of this compound
The synthesis of this compound typically involves the use of a deuterated starting material to introduce the deuterium atoms into the final molecule. A common strategy is to start with a deuterated version of a key intermediate, such as (S)-2-aminobutyramide. The following is a representative synthetic approach based on established methods for the synthesis of Levetiracetam.[5]
Experimental Protocol: Synthesis of this compound
This protocol outlines a potential synthetic route for this compound, starting from (S)-2-aminobutyric acid-d7.
Step 1: Synthesis of (S)-2-Aminobutyramide-d6 Hydrochloride
-
Esterification: (S)-2-aminobutyric acid-d7 is reacted with thionyl chloride in methanol to yield (S)-2-aminobutyric acid-d7 methyl ester hydrochloride.
-
Ammonolysis: The resulting ester is then treated with ammonia in a suitable solvent, such as methanol, to produce (S)-2-aminobutyramide-d6 hydrochloride.
Step 2: Synthesis of (S)-N-[1-(Aminocarbonyl)propyl-d6]-4-chlorobutanamide
-
Condensation: (S)-2-aminobutyramide-d6 hydrochloride is condensed with 4-chlorobutyryl chloride in the presence of a base, such as potassium carbonate, in a solvent like acetonitrile. This reaction forms the intermediate (S)-N-[1-(aminocarbonyl)propyl-d6]-4-chlorobutanamide.
Step 3: Cyclization to this compound
-
Intramolecular Cyclization: The intermediate from Step 2 undergoes intramolecular cyclization in the presence of a strong base, such as potassium hydroxide, in a solvent like methylene chloride. This step forms the pyrrolidinone ring, yielding this compound.
Step 4: Purification
-
Crystallization: The crude this compound is purified by crystallization from a suitable solvent system, such as acetone and ethyl acetate, to obtain the final product with high chemical purity.[5]
Synthetic Pathway Diagram
Caption: Synthetic pathway for this compound.
Isotopic Purity Analysis
The determination of isotopic purity is a critical step in the characterization of any isotopically labeled compound. It ensures the reliability of the labeled standard in quantitative assays. The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[6]
Experimental Protocol: Isotopic Purity Determination
1. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as acetonitrile or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire the full scan mass spectrum in positive ion mode. The high resolution of the instrument allows for the separation of the different isotopologues.
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Levetiracetam (C8H14N2O2) and the deuterated this compound (C8D6H8N2O2).
-
Integrate the peak areas of the corresponding isotopic ions.
-
Calculate the isotopic purity by determining the ratio of the peak area of the desired labeled compound to the sum of the peak areas of all isotopic species.[6]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the positions of the deuterium labels.
-
The isotopic purity can be estimated by comparing the integration of the residual proton signals at the deuterated positions to the integration of a proton signal at a non-deuterated position.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of signals in the ²H NMR spectrum at the chemical shifts corresponding to the deuterated positions provides direct evidence of deuteration.
-
A combination of ¹H and ²H NMR can provide a more accurate determination of isotopic abundance.[7]
-
Isotopic Purity Analysis Workflow
Caption: Workflow for isotopic purity analysis.
Data Summary
The following tables summarize the key aspects of the synthesis and isotopic purity analysis of this compound.
Table 1: Synthetic Route Summary for this compound
| Step | Reaction | Key Reagents | Expected Outcome |
| 1 | Esterification and Ammonolysis | (S)-2-Aminobutyric acid-d7, SOCl₂, MeOH, NH₃ | (S)-2-Aminobutyramide-d6 Hydrochloride |
| 2 | Condensation | 4-Chlorobutyryl chloride, K₂CO₃, Acetonitrile | (S)-N-[1-(Aminocarbonyl)propyl-d6]-4-chlorobutanamide |
| 3 | Intramolecular Cyclization | KOH, Methylene chloride | Crude this compound |
| 4 | Purification | Acetone, Ethyl acetate | Pure this compound |
Table 2: Isotopic Purity Analysis Data
| Analytical Method | Key Parameters | Expected Results |
| High-Resolution Mass Spectrometry (HRMS) | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | |
| Monitored Ions | m/z for C₈H₁₄N₂O₂ and C₈D₆H₈N₂O₂ | |
| Isotopic Enrichment | >98% | |
| Nuclear Magnetic Resonance (NMR) | ||
| ¹H NMR | Absence or significant reduction of proton signals at deuterated positions. | |
| ²H NMR | Presence of deuterium signals at expected chemical shifts. | |
| Deuteration Confirmation | Confirmed positions of deuterium labels. |
Conclusion
The synthesis of this compound is a multi-step process that relies on the incorporation of deuterium from a labeled starting material. The subsequent analysis of its isotopic purity is paramount to ensure its suitability as an internal standard. A combination of HRMS and NMR spectroscopy provides a comprehensive characterization of the final product, confirming its structure and isotopic enrichment. The detailed protocols and workflows presented in this guide offer a framework for the successful synthesis and quality control of this compound for use in advanced research and clinical applications.
References
- 1. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nyc.gov [nyc.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Levetiracetam-d6 as an Internal Standard in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism, application, and validation of Levetiracetam-d6 as an internal standard for the accurate quantification of the antiepileptic drug Levetiracetam in biological matrices. The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative mass spectrometry for its ability to ensure precision and accuracy.[1]
Core Principle: The Mechanism of a Deuterated Internal Standard
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting analytical variability.[2] This variability can arise during sample preparation, injection into the chromatograph, and the ionization process in the mass spectrometer.[1] An ideal internal standard behaves identically to the analyte of interest (in this case, Levetiracetam) throughout the entire analytical process but is still distinguishable by the detector.
This compound is a deuterated form of Levetiracetam, where six hydrogen atoms have been replaced by their stable, heavier isotope, deuterium.[3] This substitution makes it an exemplary internal standard for several key reasons:
-
Physicochemical Similarity : The addition of deuterium atoms results in a negligible change to the chemical properties of the molecule. Therefore, this compound has the same extraction recovery, chromatographic retention time, and ionization efficiency as Levetiracetam.[2]
-
Co-elution : A critical characteristic is that the deuterated standard co-elutes with the analyte.[2] This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement at the same moment, allowing for accurate correction.
-
Mass Differentiation : Despite their chemical similarities, the mass spectrometer can easily differentiate this compound from Levetiracetam due to the mass difference imparted by the deuterium atoms.[1]
By adding a known concentration of this compound to every sample, calibrator, and quality control at the beginning of the workflow, a ratio of the analyte's response to the internal standard's response is calculated. This peak area ratio is used for quantification, effectively normalizing any variations and ensuring robust, reliable results.[3][4]
Background: Levetiracetam's Pharmacological Mechanism
While its role as an internal standard is based on its chemical structure, it is valuable for drug development professionals to recall the pharmacological mechanism of Levetiracetam itself. The exact mechanism is not fully understood, but the primary target is the synaptic vesicle glycoprotein 2A (SV2A).[5][6][7] SV2A is a protein located on synaptic vesicles and is involved in the exocytosis of neurotransmitters.[6] By binding to SV2A, Levetiracetam is thought to modulate synaptic transmission, specifically inhibiting hypersynchronized epileptiform burst firing without affecting normal neuronal activity.[6][7] This action may be mediated through an effect on presynaptic calcium channels.[5][7]
Experimental Protocol for Levetiracetam Quantification
The following is a representative protocol for the quantification of Levetiracetam in human plasma using this compound as an internal standard, synthesized from established LC-MS/MS methods.[3][8]
3.1. Materials and Reagents
-
Levetiracetam analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank, collected in EDTA tubes)
-
Ultrapure water
3.2. Sample Preparation (Protein Precipitation)
-
Aliquot 10-100 µL of plasma samples, calibrators, or quality controls into microcentrifuge tubes.[3][8]
-
Spike each tube with a fixed volume of this compound working solution (e.g., 10 µL of [2H6]-levetiracetam).[3]
-
Add 150-250 µL of cold acetonitrile to precipitate plasma proteins.[3][8]
-
Vortex mix for 30-60 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Dilute the supernatant with water (e.g., 100 µL supernatant + 300 µL water) to ensure compatibility with the mobile phase.[8]
-
Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.[8]
3.3. LC-MS/MS Conditions The following tables summarize typical chromatographic and mass spectrometric parameters.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Levetiracetam | This compound | Reference(s) |
|---|---|---|---|
| LC Column | C18 Reverse Phase | C18 Reverse Phase | [3][9][10] |
| Mobile Phase | Isocratic mixture of methanol, water, and formic acid. | Isocratic mixture of methanol, water, and formic acid. | [9] |
| Flow Rate | 0.2 - 0.4 mL/min | 0.2 - 0.4 mL/min | [9] |
| Retention Time | ~1.43 min | ~1.39 min | [3] |
| Ionization Mode | ESI Positive | ESI Positive | [3][9] |
| Precursor Ion (Q1) | m/z 171.0 - 171.2 | m/z 177.0 - 177.2 | [3][9] |
| Product Ion (Q3) | m/z 126.0 | Specific to d6 fragmentation | [9] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |[8] |
Table 2: Representative Method Validation Data
| Parameter | Value | Reference(s) |
|---|---|---|
| Linearity Range | 0.1 - 50.0 µg/mL (in plasma) | [3] |
| Within-day CV% | < 6.1% | [8] |
| Between-day CV% | < 8.2% | [8] |
| Average Recovery | 103-108% | [8] |
| Intra-assay Imprecision | < 7.7% | [3] |
| Intra-assay Accuracy | 109% |[3] |
Bioanalytical Workflow Visualization
The entire process from sample receipt to final data analysis can be visualized as a comprehensive workflow.
Conclusion
This compound serves as the ideal internal standard for the quantification of Levetiracetam in complex biological matrices. Its mechanism relies on the principle of isotopic dilution, where its near-identical physicochemical properties allow it to track and correct for analytical variability throughout the sample preparation and analysis process.[1][2] The ability to distinguish it from the unlabeled analyte by mass spectrometry enables highly accurate, precise, and robust quantification, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.[3][4] The use of this compound significantly enhances data quality, ensuring the reliability required by researchers, scientists, and clinicians.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Levetiracetam - Wikipedia [en.wikipedia.org]
- 8. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. rjptonline.org [rjptonline.org]
Commercial Suppliers and Availability of Levetiracetam-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial suppliers and availability of Levetiracetam-d6, a critical analytical tool for researchers, scientists, and drug development professionals. This guide includes detailed information on product specifications from various suppliers, experimental protocols for its use as an internal standard, and visual diagrams to elucidate key processes.
Introduction to this compound
This compound is a deuterated form of Levetiracetam, an anticonvulsant medication used to treat epilepsy. The substitution of six hydrogen atoms with deuterium atoms results in a stable, isotopically labeled compound with a higher molecular weight than the parent drug. This property makes this compound an ideal internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), used to quantify Levetiracetam in biological matrices. Its use ensures accurate and precise measurements by compensating for variations in sample preparation and instrument response.
Commercial Availability of this compound
A variety of commercial suppliers offer this compound in different formulations and quantities to meet diverse research needs. The following tables summarize the product offerings from prominent chemical suppliers.
This compound (Solid Form)
| Supplier | Catalog Number | Purity / Isotopic Purity | Available Quantities |
| Cayman Chemical | 26457 | ≥99% deuterated forms (d1-d6)[1] | 1 mg |
| MedchemExpress | HY-110225 | 98.70% (LCMS), Isotopic Enrichment: 95.00% (d6=80.05%)[2] | 1mg, 5mg, 10mg, 50mg, 100mg |
| VIVAN Life Sciences | VLDL-00560 | Not Specified | Inquire for details |
| Biosynth | IVB22930 | Not Specified | 5 mg, 10 mg[3] |
| Acanthus Research | ACB-161028-0058 | Not Specified | Inquire for details[4] |
| Pharmaffiliates | PA STI 056460 | Not Specified | Inquire for details[5] |
| LGC Standards | TRC-L331503-10MG | Not Specified | 10 mg[6][7] |
This compound (Solution)
| Supplier | Catalog Number | Concentration | Solvent | Available Volume |
| Cerilliant (Sigma-Aldrich) | L-023 | 100 µg/mL[8] | Methanol | 1 mL |
| Cerilliant (Sigma-Aldrich) | L-031 | 1.0 mg/mL | Methanol | 1 mL |
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative bioanalysis. Below are detailed methodologies for its application in LC-MS/MS and GC-MS assays.
Quantification of Levetiracetam in Human Plasma and Urine by LC-MS/MS
This protocol is adapted from a validated method for the quantification of Levetiracetam in biological matrices.
3.1.1. Materials and Reagents
-
Levetiracetam reference standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma and urine (drug-free)
3.1.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma or urine sample into a microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean tube and dilute with 300 µL of water.
-
Inject a 10 µL aliquot onto the LC-MS/MS system.
3.1.3. LC-MS/MS Conditions
-
HPLC System: Shimadzu HPLC system or equivalent
-
Column: C18 analytical column (e.g., Kinetex 5 µm C18 100A, 100 x 2.1 mm)
-
Mobile Phase: Isocratic elution with Methanol:Water:Formic Acid (97:3:0.25, v/v/v)
-
Flow Rate: 0.2 mL/min
-
Mass Spectrometer: Triple-quadrupole mass spectrometer (e.g., API-3000 or API-4000)
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Levetiracetam transition: m/z 171.0 > 126.0
-
This compound transition: Specific to the mass of the deuterated standard
-
Determination of Levetiracetam in Whole Blood by GC-MS
This protocol outlines a gas chromatography-mass spectrometry method for Levetiracetam analysis.
3.2.1. Materials and Reagents
-
Levetiracetam reference standard
-
This compound internal standard
-
Ethyl acetate, GC grade
-
Ammonium hydroxide (NH4OH)
-
Solid-Phase Extraction (SPE) cartridges
3.2.2. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE column.
-
Load the pre-treated whole blood sample onto the column.
-
Wash the column to remove interfering compounds.
-
Elute Levetiracetam and this compound with 2.0 mL of Ethyl Acetate containing 2% NH4OH.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract with 100 µL of Ethyl Acetate.
-
Inject a portion of the reconstituted sample into the GC-MS system.
3.2.3. GC-MS Conditions
-
GC System: Agilent GC-MS or equivalent
-
Column: TG-5MS capillary column or similar
-
Carrier Gas: Helium at a flow rate of 1 mL/min
-
Injection Mode: Splitless
-
Temperature Program: Optimized for the separation of Levetiracetam
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole Mass Spectrometer
-
Ionization: Electron Ionization (EI) at 70 eV
-
Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for Levetiracetam and this compound.
Visualized Workflows and Relationships
Supplier Selection Process
The selection of a suitable supplier for this compound is a critical step for ensuring the quality and reliability of research data. The following diagram illustrates a logical workflow for this process.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 1133229-30-7 | IVB22930 | Biosynth [biosynth.com]
- 4. This compound - Acanthus Research [acanthusresearch.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | TRC-L331503-10MG | LGC Standards [lgcstandards.com]
- 7. This compound | TRC-L331503-10MG | LGC Standards [lgcstandards.com]
- 8. This compound solution 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to Interpreting a Levetiracetam-d6 Certificate of Analysis
Introduction
Levetiracetam is a second-generation antiepileptic drug used in the treatment of various seizure types.[1][2] Its deuterated isotopologue, Levetiracetam-d6, serves as a critical internal standard for the quantitative analysis of the parent drug in biological matrices and pharmaceutical formulations.[3][4] Its use in isotope dilution methods, particularly with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), ensures high precision and accuracy by correcting for sample loss during preparation and instrumental variability.[5][6]
A Certificate of Analysis (CoA) is a formal document that confirms a specific batch of this compound meets its predetermined specifications. For researchers, scientists, and drug development professionals, a thorough understanding of the data presented in a CoA is paramount for ensuring the validity and reproducibility of experimental results. This guide provides a detailed interpretation of the key components of a this compound CoA, including physicochemical data, quantitative analysis, and the underlying experimental methodologies.
Core Identification and Physicochemical Data
The initial section of a CoA provides fundamental information to unequivocally identify the material. These identifiers are crucial for regulatory compliance, traceability, and accurate documentation in research.
| Parameter | Typical Value | Significance |
| Analyte Name | This compound | The common name for the deuterated standard. |
| Synonyms | (S)-Levetiracetam-d6, Keppra-d6 | Alternative names used in literature and commerce.[7][8] |
| Chemical Name | (2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxo-pyrrolidin-1-yl)butanamide | The systematic IUPAC name describing the precise chemical structure and location of the deuterium atoms.[9] |
| CAS Number | 1133229-30-7 | A unique numerical identifier assigned by the Chemical Abstracts Service, specific to this isotopologue (pyrrolidine-d6).[7][9][10] |
| Molecular Formula | C₈H₈D₆N₂O₂ | Represents the elemental composition, explicitly noting the six deuterium (D) atoms.[6][7][8] |
| Molecular Weight | 176.25 g/mol | The mass of one mole of the compound, reflecting the increased mass from the six deuterium atoms compared to the parent compound (Levetiracetam, MW: 170.21 g/mol ).[10][11] |
| Appearance | Off-white to light yellow solid | A qualitative description of the physical state and color of the material.[10] |
Summary of Quantitative Analytical Data
This section summarizes the results of quantitative tests performed on the specific batch of material. These values determine the quality and suitability of the standard for its intended use. The following table is based on representative data.[10]
| Analysis | Specification | Result | Significance |
| Chemical Purity (by LC-MS) | ≥98.0% | 98.70% | Measures the percentage of the desired compound relative to any chemical impurities (e.g., synthesis byproducts, related compounds). A high purity is essential to prevent interference in analytical assays. |
| Isotopic Purity (by MS) | ≥95% | 95.00% | Represents the percentage of molecules that are the fully deuterated (d6) form. This value is critical for accurate quantification, as a lower isotopic purity can affect the standard curve. |
| Isotopic Distribution (by MS) | Report Results | d6=80.05%, d5=10.77%, d4=8.94%, d1=0.14%, d0=0.11% | Details the relative abundance of each isotopologue (molecules with 0, 1, 4, 5, or 6 deuterium atoms). This profile is important for advanced mass spectrometry applications where isotopic crosstalk must be minimized. |
| Identity Confirmation (¹H NMR) | Conforms to Structure | Consistent | Confirms that the chemical backbone of the molecule is correct. |
| Identity Confirmation (LC-MS) | Conforms to Structure | Consistent | Verifies the molecular weight and fragmentation pattern, confirming both the chemical structure and the incorporation of deuterium atoms. |
Detailed Experimental Protocols
The values reported in a CoA are generated through rigorous analytical testing. Understanding the methodologies behind these tests is key to appreciating the data's context and limitations.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique is used to confirm the organic structure of the compound. The spectrum provides information about the number and types of hydrogen atoms. For this compound, the signals corresponding to the protons on the pyrrolidine ring would be absent or significantly diminished, providing evidence of successful deuteration.
-
Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions. For this compound, the molecular ion peak will be observed at approximately m/z 177.1 (for [M+H]⁺), which is 6 mass units higher than unlabeled Levetiracetam (m/z 171.1). This mass shift is the primary confirmation of successful deuterium incorporation and is used to calculate the isotopic distribution.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and powerful technique for determining the purity of this compound.[1]
-
Principle: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system, which separates the main compound from any impurities based on their chemical properties (e.g., polarity). The eluent from the HPLC column is then directed into a mass spectrometer.
-
Typical HPLC Conditions:
-
Column: C18 reversed-phase column.[12]
-
Mobile Phase: A gradient of water and an organic solvent (like acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.[13][14]
-
Detection: The mass spectrometer detects compounds as they elute from the column. Purity is calculated by comparing the area of the main this compound peak to the total area of all detected peaks.
-
-
-
Mass Spectrometry (MS): This is the sole method for determining isotopic purity.
-
Principle: By analyzing the high-resolution mass spectrum of the molecular ion cluster, the relative intensities of the peaks corresponding to the d0, d1, d2, d3, d4, d5, and d6 species can be measured.
-
Calculation: The isotopic purity is the intensity of the d6 peak relative to the sum of intensities of all isotopic species (d0 through d6). The isotopic distribution is the full percentage breakdown of each of these species.[10]
-
Visualizing Key Structures and Workflows
Diagrams can clarify complex structures and processes, providing an intuitive understanding of the material and its analysis.
Caption: Chemical structure of this compound, with deuterium (D) atoms highlighted in green.
Caption: A typical workflow for the generation of a Certificate of Analysis for a reference standard.
Caption: Workflow for using this compound as an internal standard in a bioanalytical LC-MS/MS assay.
References
- 1. actascientific.com [actascientific.com]
- 2. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | 1133229-30-7 [chemicalbook.com]
- 4. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound - Acanthus Research [acanthusresearch.com]
- 9. This compound | TRC-L331503-10MG | LGC Standards [lgcstandards.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. rjptonline.org [rjptonline.org]
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, a thorough understanding of a drug's pharmacokinetic (PK) profile — its absorption, distribution, metabolism, and excretion (ADME) — is paramount. Accurate and precise bioanalytical methods are the bedrock of reliable PK data, and the choice of an appropriate internal standard is a critical determinant of data quality. Among the available options, deuterated standards have emerged as the "gold standard," offering unparalleled accuracy and robustness in quantitative bioanalysis. This technical guide provides an in-depth exploration of the role of deuterated standards in pharmacokinetic studies, complete with experimental protocols, comparative data, and detailed visualizations to inform and guide researchers in their drug development endeavors.
The Core Principle: Mitigating Variability with Isotopic Analogs
The fundamental challenge in bioanalysis is the inherent variability introduced during sample preparation and analysis. Factors such as extraction efficiency, matrix effects (ion suppression or enhancement in the mass spectrometer), and instrument response can all contribute to inaccurate quantification of an analyte. An ideal internal standard (IS) is a compound added to a sample at a known concentration that mimics the behavior of the analyte of interest, thereby compensating for these sources of variability.[1]
Deuterated standards, which are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms are replaced with deuterium, are chemically and physically almost identical to their non-deuterated counterparts.[2] This near-identical nature ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences the same matrix effects and extraction recovery.[3] By measuring the ratio of the analyte's response to the deuterated standard's response, these variations can be effectively normalized, leading to highly accurate and precise results.[4]
Quantitative Comparison: The Superiority of Deuterated Standards
The theoretical advantages of deuterated standards are consistently demonstrated in experimental data. The use of a deuterated internal standard significantly improves the accuracy and precision of bioanalytical methods compared to using a structural analog (a non-isotopically labeled compound with a similar chemical structure) or no internal standard at all.
Below are tables summarizing quantitative data from studies comparing the performance of deuterated internal standards with structural analog internal standards.
Table 1: Comparison of Assay Performance for Sirolimus Quantification
| Internal Standard Type | Inter-patient Assay Imprecision (CV%) |
| Deuterated Internal Standard (SIR-d3) | 2.7% - 5.7% |
| Structural Analog (Desmethoxyrapamycin) | 7.6% - 9.7% |
This data highlights the enhanced robustness and reproducibility of methods employing deuterated standards.[5]
Table 2: Comparative Performance of Internal Standards in a Bioanalytical Assay
| Parameter | No Internal Standard | Structural Analog IS | Deuterated IS |
| Accuracy (% Bias) | Can exceed ±50% | Typically within ±25% | Typically within ±15% |
| Precision (% RSD) | Often > 20% | Can be > 15% | Generally < 15% |
| Matrix Effect | Significant and uncorrected | Partially compensated | Effectively compensated |
| Extraction Recovery | Variations lead to inaccuracy | Variations partially compensated | Variations accounted for |
This table illustrates the superior accuracy, precision, and ability to compensate for matrix effects and extraction variability achieved with a deuterated internal standard.[2]
Experimental Protocols: A Practical Guide
The successful implementation of deuterated standards in pharmacokinetic studies relies on well-defined and validated experimental protocols. Below are detailed methodologies for common sample preparation techniques used in bioanalysis.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid and straightforward method for removing proteins from plasma samples prior to LC-MS/MS analysis.
1. Reagent Preparation:
-
Precipitation Solvent: Acetonitrile (ACN) containing 0.1% formic acid (FA).
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of the deuterated internal standard in the precipitation solvent at a concentration that provides an appropriate response in the mass spectrometer (e.g., 100 ng/mL).[6]
2. Sample Preparation:
-
Aliquot 50 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[6]
-
Add 150 µL of the IS spiking solution to each tube.[6]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[6]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases.
1. Reagent Preparation:
-
Extraction Solvent: A water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate). The choice of solvent depends on the analyte's properties.
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of the deuterated internal standard in a suitable solvent (e.g., methanol) at a known concentration.
2. Sample Preparation:
-
To 200 µL of plasma sample, add 25 µL of the IS spiking solution and vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., MTBE).
-
Vortex for 5 minutes to facilitate the extraction of the analyte and IS into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that uses a solid sorbent to isolate analytes from a liquid sample.[7]
1. Reagent Preparation:
-
SPE Cartridge: Choose a sorbent based on the analyte's properties (e.g., Oasis HLB for a wide range of analytes).[7]
-
Conditioning Solvent: Methanol.
-
Equilibration Solvent: Water.
-
Wash Solvent: A weak solvent that removes interferences but not the analyte (e.g., 5% methanol in water).
-
Elution Solvent: A strong solvent that elutes the analyte and IS (e.g., methanol or acetonitrile).
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of the deuterated internal standard in a suitable solvent.
2. Sample Preparation:
-
Add the IS spiking solution to the biological sample.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.[8]
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.[8]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.[8]
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove interfering compounds.[8]
-
Elution: Elute the analyte and IS with 1 mL of the elution solvent into a clean collection tube.[8]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizing the Process: Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate key workflows and a relevant metabolic pathway in pharmacokinetic studies.
Experimental Workflow
The following diagram outlines the typical workflow for a bioanalytical assay using a deuterated internal standard.
Signaling Pathway: Tamoxifen Metabolism
Deuterated standards are instrumental in studying the metabolism of drugs. The following diagram illustrates the metabolic pathway of tamoxifen, a common breast cancer drug, which is primarily metabolized by Cytochrome P450 enzymes.
Conclusion
Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies. Their ability to closely mimic the analyte of interest provides a robust solution to the challenges of bioanalytical variability, leading to data of the highest accuracy and precision. By understanding the core principles of their application, utilizing detailed and validated experimental protocols, and appreciating their role in elucidating complex metabolic pathways, researchers, scientists, and drug development professionals can ensure the generation of reliable and defensible pharmacokinetic data, ultimately accelerating the development of safe and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
The Gold Standard of Quantification: A Technical Guide to Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive measurement technique, providing the highest level of accuracy and precision in quantitative analysis.[1] Its unique approach of using an isotopically labeled internal standard, or "spike," allows for the correction of analytical errors that can plague other methods, such as sample loss during preparation and matrix-induced signal suppression.[2][3] This technical guide delves into the core principles of IDMS, providing detailed experimental protocols and quantitative data to illustrate its power and utility, particularly in the demanding environment of drug development.
Core Principles of Isotope Dilution Mass Spectrometry
The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched version of the analyte to a sample.[4] This "spike" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[1] After the spike is added and thoroughly mixed with the sample to ensure isotopic equilibrium, the mixture is analyzed by mass spectrometry.[4] The mass spectrometer distinguishes between the naturally occurring analyte and the isotopically labeled spike based on their mass-to-charge ratio.[2]
By measuring the altered isotope ratio of the mixture, the exact amount of the analyte originally present in the sample can be calculated using the following general equation:
Csample = Cspike * (mspike / msample) * [(Rspike - Rmixture) / (Rmixture - Rsample)] * [(∑Asample) / (∑Aspike)]
Where:
-
Csample and Cspike are the concentrations of the analyte in the sample and the spike solution, respectively.
-
msample and mspike are the masses of the sample and the spike solution.
-
Rsample , Rspike , and Rmixture are the isotope ratios of the unspiked sample, the spike, and the mixture.
-
∑Asample and ∑Aspike are the sums of the atomic abundances of all isotopes of the element in the sample and the spike.
A key advantage of IDMS is that after the spike and sample are equilibrated, the quantitative recovery of the analyte is not necessary for accurate quantification.[4] Any losses during sample preparation will affect both the native analyte and the isotopically labeled standard equally, thus preserving the critical isotope ratio.
The IDMS Workflow: A Visual Guide
The experimental workflow for a typical IDMS analysis involves several critical steps, from sample preparation to data acquisition and analysis.
The Principle of Isotope Dilution Visualized
The core concept of isotope dilution is the alteration of the natural isotopic abundance of an analyte by adding a known quantity of an isotopically enriched standard.
Quantitative Data Presentation
The superiority of IDMS in terms of accuracy and precision is evident when compared to more conventional methods like external calibration.
| Method Comparison for Ochratoxin A in Flour[5] | |
| Method | Deviation from Certified Value |
| External Calibration | 18-38% lower |
| Isotope Dilution (IDMS) | Within the certified range (3.17–4.93 µg/kg) |
| Comparison of Precision for Iodine Determination in Foods[6] | |
| Method | Limit of Detection (LOD) |
| External Calibration (CAL) | 0.02 mg/kg |
| Isotope Dilution (IDMS) | 0.01 mg/kg |
| Limits of Detection (LODs) for Selected Drugs and Metabolites in Biological Matrices | | | :--- | :--- | :--- | | Analyte | LOD | Reference | | Cocaine Metabolite (Benzoylecgonine) | 150 ng/mL |[7] | | Fentanyl | 1 ng/mL |[7] | | Morphine | 80-200 ng/L |[8] | | 6-acetylmorphine | 10 ng/L |[8] | | 11-nor-9-carboxy-Δ9-tetrahydrocannabinol | 60-90 ng/L |[8] | | Methadone | 10-90 ng/L |[8] |
Detailed Experimental Protocols
Protocol 1: Quantification of a Small Molecule Drug in Human Plasma
This protocol provides a general framework for the quantification of a small molecule drug in a biological matrix using LC-IDMS/MS.
1. Materials and Reagents:
-
Certified reference standard of the drug.
-
Stable isotope-labeled internal standard (SIL-IS) of the drug.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Formic acid or ammonium formate for mobile phase modification.
-
Human plasma (blank).
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials.
2. Spike Calibration (Reverse IDMS):
-
Prepare a stock solution of the certified drug standard of known concentration.
-
Prepare a stock solution of the SIL-IS with an approximate concentration.
-
Create a series of calibration standards by mixing known amounts of the certified standard with a fixed amount of the SIL-IS solution.
-
Analyze these standards by LC-MS/MS and measure the isotope ratios.
-
Plot the ratio of the mass of the standard to the mass of the SIL-IS against the measured isotope ratio to determine the exact concentration of the SIL-IS stock solution.
3. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a known volume of plasma (e.g., 100 µL), add a precise volume of the calibrated SIL-IS solution.
-
Vortex the mixture and allow it to equilibrate for at least 15 minutes.
-
Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge. Collect the organic layer.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample, wash away interferences, and elute the analyte and SIL-IS.
-
Evaporate the collected supernatant/extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable C18 column with a gradient elution of water and an organic solvent (both typically containing 0.1% formic acid) to achieve chromatographic separation of the analyte from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
5. Data Analysis:
-
Integrate the peak areas for the selected MRM transitions of the analyte and the SIL-IS.
-
Calculate the isotope ratio for each sample.
-
Using the IDMS equation and the known concentration of the added SIL-IS, calculate the concentration of the drug in the original plasma sample.
Protocol 2: Absolute Quantification of a Protein via Proteolytic Peptides
This protocol outlines the "bottom-up" proteomics approach for protein quantification using IDMS.
1. Materials and Reagents:
-
Purified protein of interest.
-
Isotopically labeled full-length protein or a specific, proteotypic peptide standard.
-
Denaturing and reducing agents (e.g., urea, dithiothreitol - DTT).
-
Alkylating agent (e.g., iodoacetamide - IAA).
-
Trypsin (sequencing grade).
-
Quenching solution (e.g., formic acid).
-
LC-MS grade solvents.
2. Sample Preparation and Digestion:
-
To a known amount of the protein sample, add a known amount of the isotopically labeled protein or peptide standard.
-
Denature the proteins in a urea-based buffer.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA to prevent disulfide bond reformation.
-
Dilute the sample to reduce the urea concentration to below 1M, which is optimal for trypsin activity.
-
Add trypsin and incubate at 37°C for a specified time (e.g., 4-16 hours) to digest the proteins into peptides.
-
Stop the digestion by adding formic acid.
3. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate the peptides on a reversed-phase column using a long gradient.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
4. Data Analysis:
-
Identify the peptides using a database search algorithm (e.g., Mascot, Sequest).
-
Quantify the peak areas of the endogenous peptide and its co-eluting isotopically labeled counterpart.
-
Calculate the isotope ratio.
-
From the ratio and the known amount of the spiked standard, calculate the amount of the specific peptide in the digest.
-
Relate the amount of the proteotypic peptide back to the amount of the parent protein in the original sample.
Conclusion
Isotope Dilution Mass Spectrometry is a powerful and versatile technique that provides a high degree of accuracy and precision in quantitative analysis.[9] Its ability to mitigate the effects of sample loss and matrix interference makes it an invaluable tool in regulated environments such as drug development, where reliable data is paramount.[10] By understanding the fundamental principles and adhering to rigorous experimental protocols, researchers can leverage the full potential of IDMS to generate definitive quantitative results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. osti.gov [osti.gov]
- 5. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Drug Screen Limits of Detection [testguide.labmed.uw.edu]
- 8. Identification and measurement of illicit drugs and their metabolites in urban wastewater by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation strategies and uncertainty calculation of isotope amount ratios measured by MC ICP-MS on the example of Sr - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of Levetiracetam-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Levetiracetam-d6. Ensuring the chemical integrity of isotopically labeled standards is paramount for accurate quantification in research and clinical applications. This document synthesizes available data on storage, stability under various conditions, and analytical methodologies for assessing the integrity of this compound.
Recommended Storage Conditions
Proper storage is critical for maintaining the stability of this compound. The following table summarizes the recommended conditions based on supplier data sheets.
| Form | Condition | Temperature | Duration | Atmosphere |
| Solid (Powder) | Long-term | -20°C | 3 years[1] | Inert atmosphere[2] |
| In Solvent | Long-term | -80°C | 6 months[1] | - |
| In Solvent | Short-term | -20°C | 1 month[1] | - |
Note: While some suppliers may ship the product at room temperature, long-term storage should adhere to the conditions specified above to ensure stability[1].
Chemical Stability
While specific quantitative stability studies on this compound are limited in publicly available literature, extensive data exists for its non-deuterated analogue, Levetiracetam. This data serves as a strong proxy for the stability of this compound, as the deuterium labeling on the pyrrolidine ring is not expected to significantly alter the primary degradation pathways, such as hydrolysis of the acetamide group.
Long-Term Stability in Solution and Suspension
Studies on Levetiracetam in various pharmaceutical preparations demonstrate its robust stability under typical storage conditions.
| Preparation | Concentration | Container | Storage Temperature | Duration | % Initial Concentration Retained |
| Oral Solution | 100 mg/mL | Amber Polypropylene Syringes | 2-8°C (Refrigerated) | 6 Months | >97%[3][4] |
| Oral Solution | 100 mg/mL | Amber Polypropylene Syringes | 20-25°C (Room Temp) | 6 Months | >97%[3][4] |
| Compounded Suspension | 50 mg/mL | Amber Plastic Bottles | 4°C (Refrigerated) | 91 Days | >93.2%[5][6] |
| Compounded Suspension | 50 mg/mL | Amber Plastic Bottles | 25°C (Room Temp) | 91 Days | >91.4%[5][6] |
| IV Solution in 0.9% NaCl | 40 mg/mL | Polypropylene Syringes, PVC Bags, Polyolefin Bags | 2-8°C (Refrigerated) | 14 Days | 94.2 - 101.3%[7] |
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Levetiracetam has been subjected to various stress conditions as per ICH guidelines.
| Stress Condition | Description | Observation |
| Acid Hydrolysis | 0.1 M HCl, refluxed for 2 hours at 60°C | Significant degradation (>70%) with the formation of two degradation products[8]. |
| Alkaline Hydrolysis | 0.1 M NaOH, refluxed for 4 hours | Significant degradation (30-40%) with the formation of two degradation products[9]. |
| Oxidative | Hydrogen Peroxide | Significant degradation observed[9]. |
| Thermal | Dry Heat | Stable[9]. |
| Photolytic | Exposure to light | Significant degradation observed[9]. |
These studies indicate that this compound is likely susceptible to degradation in acidic, alkaline, and oxidative environments, and under photolytic stress.
Potential Degradation Pathway
The primary metabolic pathway for Levetiracetam involves the enzymatic hydrolysis of the acetamide group[10]. Forced degradation studies suggest a similar chemical hydrolysis pathway under acidic or alkaline conditions[8][9]. The diagram below illustrates this likely degradation pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 1133229-30-7 [m.chemicalbook.com]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. Stability of levetiracetam oral solution repackaged in oral plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Levetiracetam in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of levetiracetam in extemporaneously compounded suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantitative Analysis of Levetiracetam in Human Plasma using Levetiracetam-d6 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of various seizure types.[1][2] Therapeutic drug monitoring (TDM) of Levetiracetam is crucial to optimize dosage, ensure efficacy, and minimize toxicity, especially in specific patient populations such as pregnant women, children, and individuals with renal impairment.[3][4] This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Levetiracetam in human plasma, employing its stable isotope-labeled counterpart, Levetiracetam-d6, as the internal standard (IS) for accurate and precise quantification.[4][5][6] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.[7][8]
Principle
The method involves the extraction of Levetiracetam and the internal standard (this compound) from human plasma via protein precipitation.[3][9][10] The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[9][10][11] Quantification is achieved by comparing the peak area ratio of Levetiracetam to this compound against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Levetiracetam reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)[12]
Preparation of Stock and Working Solutions
-
Levetiracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve the Levetiracetam reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Levetiracetam stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples.[10]
-
Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with a mixture of methanol and water.[10]
Sample Preparation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[13]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[10][12]
LC-MS/MS Parameters
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 mm x 100 mm, 3.5 µm)[12] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile[12] |
| Gradient | Isocratic or gradient elution can be optimized. A common starting point is 40:60 (A:B).[12] |
| Flow Rate | 0.5 mL/min[12] |
| Column Temperature | 35°C[12] |
| Injection Volume | 10 µL[12] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9][10][11] |
| MRM Transitions | Levetiracetam: m/z 171.1 > 154.1[12]this compound: m/z 177.1 > 160.1 (or similar appropriate transition) |
| Source Temperature | 450°C[12] |
| Ion Spray Voltage | 5000 V[12] |
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this method, as derived from various published studies.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL[4][12][14] |
| Correlation Coefficient (r²) | > 0.99[12] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 µg/mL[11][15] |
| Intra-day Precision (%RSD) | < 10%[4][9] |
| Inter-day Precision (%RSD) | < 10%[4][9] |
| Accuracy (% Bias) | Within ±15%[9][10] |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for Levetiracetam quantification.
Caption: Principle of stable isotope dilution for accurate quantification.
References
- 1. Review on bioanalytical and analytical method development of Antiepileptic racetams [journals.ekb.eg]
- 2. actascientific.com [actascientific.com]
- 3. cda-amc.ca [cda-amc.ca]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum | Springer Nature Experiments [experiments.springernature.com]
- 9. LC-MS/MS quantification of levetiracetam, lamotrigine and 10-hydroxycarbazepine in TDM of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. LC-MS/MS Method for Quantification of Levetiracetam in Human Plasma and Its Application in Pharmacokinetic Study of Extended-Release Tablets at Fasted And Fed States [journal11.magtechjournal.com]
- 15. tandfonline.com [tandfonline.com]
Application Note: High-Throughput Bioanalytical Method for Levetiracetam in Human Plasma using LC-MS/MS with Levetiracetam-d6 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of partial-onset seizures, myoclonic seizures, and primary generalized tonic-clonic seizures. Therapeutic drug monitoring of Levetiracetam is crucial to optimize treatment efficacy and minimize dose-related side effects. This application note describes a robust and sensitive bioanalytical method for the quantification of Levetiracetam in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation extraction procedure and utilizes the stable isotope-labeled compound, Levetiracetam-d6, as an internal standard (IS) to ensure accuracy and precision.[1][2] This method is suitable for high-throughput analysis in clinical research and drug development settings.
Principle
The method involves the extraction of Levetiracetam and the internal standard (this compound) from human plasma via protein precipitation with acetonitrile.[3][4][5] Following centrifugation, the supernatant is diluted and injected into an LC-MS/MS system. The compounds are separated by reverse-phase chromatography and detected by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of the precursor to product ion transitions for both Levetiracetam and this compound.
Experimental Workflow
Caption: A schematic of the bioanalytical workflow for Levetiracetam quantification.
Experimental Protocols
Materials and Reagents
-
Levetiracetam certified reference standard
-
This compound certified reference standard[2]
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (≥98%)
-
Ammonium acetate
-
Ultrapure water
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Preparation of Stock and Working Solutions
-
Levetiracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Levetiracetam in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Levetiracetam Working Solutions: Prepare working solutions for calibration standards and quality control samples by serial dilution of the Levetiracetam stock solution with a methanol:water (1:1, v/v) mixture.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike drug-free human plasma with the Levetiracetam working solutions to prepare a series of calibration standards at concentrations of 0.5, 1, 5, 10, 25, 50, 80, and 100 µg/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.5 µg/mL
-
Low QC (LQC): 1.5 µg/mL
-
Medium QC (MQC): 40 µg/mL
-
High QC (HQC): 75 µg/mL[3]
-
Sample Preparation
-
To 50 µL of plasma sample (blank, CS, QC, or unknown), add 150 µL of the this compound working solution (100 ng/mL in acetonitrile).[3]
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a clean tube.
-
Add 900 µL of a water:acetonitrile (90:10, v/v) mixture.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium acetate |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient optimized for peak shape |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Levetiracetam: m/z 171.1 → 126.1this compound: m/z 177.1 → 132.1 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Data Presentation: Method Validation Summary
The bioanalytical method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[3]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) | LLOQ (µg/mL) |
| Levetiracetam | 0.5 - 100 | > 0.995 | 0.5 |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | < 10 | < 10 | ± 15 | ± 15 |
| LQC | 1.5 | < 5 | < 5 | ± 10 | ± 10 |
| MQC | 40 | < 5 | < 5 | ± 10 | ± 10 |
| HQC | 75 | < 5 | < 5 | ± 10 | ± 10 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Levetiracetam | > 85 | Minimal (CV < 15%) |
| This compound | > 85 | Minimal (CV < 15%) |
Table 4: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temp) | 24 hours | Stable |
| Freeze-thaw | 3 cycles | Stable |
| Long-term (-80°C) | 90 days | Stable |
| Post-preparative (Autosampler) | 48 hours | Stable |
Logical Relationships in Method Validation
Caption: Interdependencies of key bioanalytical method validation parameters.
Conclusion
This application note provides a detailed protocol for a simple, rapid, and robust LC-MS/MS method for the quantification of Levetiracetam in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The method has been successfully validated over a clinically relevant concentration range and has demonstrated excellent performance in terms of linearity, accuracy, precision, recovery, and stability. This high-throughput method is well-suited for therapeutic drug monitoring and pharmacokinetic studies of Levetiracetam.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
Application Notes and Protocols for the Analysis of Levetiracetam-d6 in Plasma and Serum Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levetiracetam is an anti-epileptic drug used in the treatment of various seizure types. Accurate quantification of Levetiracetam in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Levetiracetam-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[1][2][3][4]
This document provides a detailed protocol for the extraction and quantification of Levetiracetam in human plasma and serum using this compound as an internal standard, followed by LC-MS/MS analysis. The described method is sensitive, specific, and robust for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
Levetiracetam (Reference Standard)
-
Human Plasma/Serum (Drug-free)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
Stock and Working Solutions Preparation
-
Levetiracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve Levetiracetam in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[1]
-
Levetiracetam Working Solutions: Prepare serial dilutions of the Levetiracetam stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.[5][6]
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with acetonitrile.[5]
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for sample preparation.[5][7][8]
-
Pipette 50 µL of plasma or serum sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile).[9]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer 100 µL of the clear supernatant to a new tube or well plate.
-
Dilute the supernatant with 300 µL of ultrapure water.[9]
-
Inject an aliquot (e.g., 10 µL) of the final mixture into the LC-MS/MS system.
Data Presentation
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| LC System | UHPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Isocratic or Gradient elution suitable for separation |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Run Time | 2 - 5 minutes |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Levetiracetam) | m/z 171.1 -> 126.1[5] |
| MRM Transition (this compound) | m/z 177.1 -> 132.1 (or other appropriate fragment) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 - 200 ms |
| Source Temperature | 500 - 550 °C |
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Calibration Range | e.g., 0.5 - 100 µg/mL[5] |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
Mandatory Visualizations
Caption: Experimental workflow for the analysis of Levetiracetam in plasma/serum.
Caption: Principle of using an isotopically labeled internal standard.
Caption: Major metabolic pathway of Levetiracetam.
Discussion
The presented LC-MS/MS method for the quantification of Levetiracetam in plasma and serum using this compound as an internal standard is robust and reliable. The simple protein precipitation sample preparation method allows for high throughput, which is essential in clinical and research settings. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision of the results, in accordance with regulatory guidelines.
The major metabolic pathway of Levetiracetam is enzymatic hydrolysis of the acetamide group, leading to an inactive carboxylic acid metabolite.[1] A significant portion of the drug is excreted unchanged in the urine.[7] This limited metabolism reduces the potential for drug-drug interactions, a favorable characteristic for an antiepileptic drug.[7]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Levetiracetam in plasma and serum. The methodology, utilizing this compound as an internal standard and LC-MS/MS detection, is suitable for a wide range of applications in pharmaceutical research and clinical diagnostics. The provided tables and diagrams offer a clear and concise overview of the experimental procedure and underlying principles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Levetiracetam - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics and metabolism of 14C-levetiracetam, a new antiepileptic agent, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profile of levetiracetam: toward ideal characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Levetiracetam-d6 in the Quantitative Analysis of Levetiracetam in Human Urine by LC-MS/MS
Introduction
Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of various seizure types. Therapeutic drug monitoring (TDM) of levetiracetam is crucial to optimize treatment efficacy and minimize toxicity. Urine sample analysis provides a non-invasive alternative to blood-based TDM. The use of a stable isotope-labeled internal standard, such as Levetiracetam-d6, is essential for accurate and precise quantification of levetiracetam in complex biological matrices like urine by correcting for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the quantification of levetiracetam in human urine using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of levetiracetam in human urine.
Table 1: Linearity of Levetiracetam Quantification in Urine
| Analyte | Calibration Range (mg/L) | Correlation Coefficient (r²) |
| Levetiracetam | 0.1 - 50 | > 0.99 |
Table 2: Lower Limits of Quantification (LLOQ) and Detection (LOD)
| Analyte | LLOQ (µg/mL) | LOD (µg/mL) |
| Levetiracetam | 0.50 | 0.15 |
Table 3: Accuracy and Precision of Levetiracetam Quantification in Urine
| Quality Control Sample | Nominal Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 3 | < 7.9 | < 7.9 | 108 | 108 |
| Medium | 100 | < 7.9 | < 7.9 | 108 | 108 |
| High | 400 | < 7.9 | < 7.9 | 108 | 108 |
Table 4: Recovery of Levetiracetam from Urine
| Analyte | Concentration (µg/mL) | Absolute Recovery (%) |
| Levetiracetam | 0.50 - 50.0 | > 90.0 |
Experimental Protocols
1. Sample Preparation
This protocol describes a simple "dilute-and-shoot" method for the preparation of urine samples for LC-MS/MS analysis.
-
Materials:
-
Drug-free human urine
-
Ultrapure water
-
Levetiracetam analytical standard
-
This compound internal standard solution (5 µg/mL in water)
-
Microcentrifuge tubes
-
-
Procedure:
-
Clinical urine samples are diluted 1:10 with ultrapure water to bring the levetiracetam concentration within the validated calibration range.[1]
-
In a microcentrifuge tube, combine 10 µL of the diluted urine sample with 10 µL of drug-free human urine.[1]
-
Add 10 µL of ultrapure water to the mixture.[1]
-
Add 10 µL of the this compound internal standard solution (5 µg/mL).[1]
-
Vortex the mixture for 3 seconds.[1]
-
The sample is now ready for injection into the LC-MS/MS system.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is typically used to separate levetiracetam from endogenous urine components. The specific gradient should be optimized for the particular column and system being used.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 40 °C.[2]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters:
-
The cone voltage and collision energy should be optimized for each transition to achieve maximum sensitivity. For Levetiracetam, a cone voltage of 40 V and a collision energy of 20 V have been reported. For this compound, a cone voltage of 38 V and a collision energy of 8 V have been used.[2]
-
Visualizations
Caption: Workflow for the analysis of Levetiracetam in urine.
Caption: Role of this compound in accurate quantification.
References
Protocol for the Use of Levetiracetam-d6 in Bioequivalence Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Levetiracetam is an anti-epileptic drug widely used in the treatment of partial-onset seizures. To ensure the therapeutic equivalence of generic formulations, regulatory agencies require bioequivalence (BE) studies. A critical component of these studies is the accurate quantification of the drug in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Levetiracetam-d6, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. This document provides a comprehensive protocol for conducting a bioequivalence study of Levetiracetam, emphasizing the use of this compound as an internal standard.
Bioequivalence Study Design
A typical bioequivalence study for Levetiracetam is designed as a single-dose, randomized, open-label, two-period, two-sequence crossover study.[1][2] This design is recommended by regulatory bodies like the FDA.[3]
Study Population: Healthy male and non-pregnant, non-lactating female subjects are enrolled in the study.[1][3] The number of subjects is typically between 18 and 24 to ensure statistical power.[1]
Study Conduct:
-
Fasting Conditions: The study is generally conducted under fasting conditions.[2][4]
-
Dosing: A single oral dose of the test and reference Levetiracetam formulations (e.g., 1000 mg tablet) is administered.[1][3]
-
Washout Period: A washout period of at least 7 days is maintained between the two treatment periods to ensure complete elimination of the drug from the previous period.[1][2]
-
Blood Sampling: Blood samples are collected at predetermined time points, typically pre-dose and up to 36 hours post-dose.[1][4]
Bioanalytical Method: LC-MS/MS
The quantification of Levetiracetam in plasma samples is performed using a validated LC-MS/MS method. This compound is used as the internal standard (IS) to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[5]
Sample Preparation: Protein Precipitation
A protein precipitation method is commonly employed for the extraction of Levetiracetam and this compound from plasma.[6]
Protocol:
-
Pipette 150 µL of human plasma into a clean centrifuge tube.
-
Add 500 µL of the internal standard working solution (this compound in a suitable solvent, e.g., 500 ng/mL).[6]
-
Vortex the mixture for 10 seconds.
-
Add 1.0 mL of acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the sample again for 10 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 10°C.[6]
-
Transfer approximately 0.8 mL of the supernatant to an HPLC vial.
-
Inject a 10 µL aliquot into the LC-MS/MS system.[6]
Chromatographic and Mass Spectrometric Conditions
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for chromatographic separation.[7]
-
Mobile Phase: A common mobile phase composition is a mixture of methanol, acetonitrile, and 10mM ammonium acetate (e.g., 45:45:10 v/v/v).[7]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[8]
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is used.[5]
-
Detection: The analytes are monitored using Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Levetiracetam: m/z 171.1 → 126.1[4]
-
This compound: The specific transition for this compound would be determined during method development, but it will be higher than that of Levetiracetam due to the deuterium atoms. For example, it could be m/z 177.2 → 132.2 (assuming d6 on the ethyl group).
-
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).[9][10] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix.[10] |
| Linearity | A linear regression with a correlation coefficient (r²) of ≥ 0.99 is required over the defined concentration range (e.g., 0.5 to 50 µg/mL).[11] |
| Accuracy & Precision | The intra- and inter-day precision (CV%) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ). The accuracy should be within ±15% (±20% at the LLOQ).[11] |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible.[7] |
| Matrix Effect | The matrix factor should be consistent across different sources of the biological matrix.[9] |
| Stability | The analyte should be stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).[9] |
Pharmacokinetic and Statistical Analysis
Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated for both the test and reference formulations from the plasma concentration-time data using non-compartmental analysis:[1]
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
Statistical Analysis:
-
The pharmacokinetic parameters are log-transformed before statistical analysis.[4]
-
An analysis of variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.[2]
-
The 90% confidence intervals (CIs) for the ratio of the geometric least-squares means (Test/Reference) for Cmax, AUC0-t, and AUC0-∞ are calculated.[2]
Bioequivalence Acceptance Criteria: For two formulations to be considered bioequivalent, the 90% CIs for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ must fall within the range of 80.00% to 125.00%.[2][4]
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (µg/mL) | [Insert Value] | [Insert Value] |
| AUC0-t (µgh/mL) | [Insert Value] | [Insert Value] |
| AUC0-∞ (µgh/mL) | [Insert Value] | [Insert Value] |
| Tmax (h) | [Insert Value] | [Insert Value] |
| t1/2 (h) | [Insert Value] | [Insert Value] |
Table 2: Statistical Analysis of Pharmacokinetic Parameters
| Parameter | Geometric LS Means Ratio (Test/Reference) % | 90% Confidence Interval |
| Cmax | [Insert Value] | [Insert Value] - [Insert Value] |
| AUC0-t | [Insert Value] | [Insert Value] - [Insert Value] |
| AUC0-∞ | [Insert Value] | [Insert Value] - [Insert Value] |
Experimental Workflows and Logical Relationships
Caption: Bioequivalence Study Workflow for Levetiracetam.
Caption: LC-MS/MS Sample Preparation Protocol.
References
- 1. medtopics.it [medtopics.it]
- 2. ema.europa.eu [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. annexpublishers.com [annexpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. rjptonline.org [rjptonline.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Levetiracetam using Levetiracetam-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of partial-onset, myoclonic, and tonic-clonic seizures. Accurate quantification of Levetiracetam in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. The use of a stable isotope-labeled internal standard, such as Levetiracetam-d6, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.
This document provides detailed application notes and protocols for the calibration of Levetiracetam assays using this compound as an internal standard, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Principle of the Assay
The quantitative analysis of Levetiracetam is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound is added to the biological sample (e.g., plasma, serum, or urine) containing an unknown concentration of Levetiracetam. This compound is chemically identical to Levetiracetam but has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium. This mass difference allows for their distinct detection by a mass spectrometer.
During sample preparation, both the analyte (Levetiracetam) and the internal standard (this compound) are extracted with the same efficiency. Upon injection into the LC-MS/MS system, they co-elute chromatographically but are differentiated by their mass-to-charge ratios (m/z). The ratio of the peak area of Levetiracetam to the peak area of this compound is used to calculate the concentration of Levetiracetam in the original sample by referencing a calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from LC-MS/MS methods for the analysis of Levetiracetam using this compound as an internal standard. These values are compiled from various validated methods and serve as a general guideline.[1][2][3][4]
Table 1: Calibration Curve and Linearity Data
| Parameter | Typical Value Range |
| Calibration Range | 0.1 - 100 µg/mL |
| Linearity (r²) | ≥ 0.99 |
| Weighting Factor | 1/x or 1/x² |
Table 2: Precision and Accuracy Data
| Quality Control Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) |
| Low QC | < 10% | < 10% | 90 - 110% |
| Medium QC | < 10% | < 10% | 90 - 110% |
| High QC | < 10% | < 10% | 90 - 110% |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value |
| Levetiracetam Recovery | > 80% |
| This compound Recovery | > 80% |
| Matrix Effect | Minimal and compensated by the internal standard |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.05 - 0.25 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 µg/mL |
Experimental Protocols
Preparation of Stock and Working Solutions
1.1. Levetiracetam Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of Levetiracetam reference standard.
- Dissolve in 10 mL of methanol or a suitable solvent.
- Store at -20°C.
1.2. This compound Internal Standard Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of this compound.
- Dissolve in 10 mL of methanol.
- Store at -20°C.
1.3. Levetiracetam Working Solutions for Calibration Curve:
- Prepare a series of working solutions by serially diluting the Levetiracetam stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from, for example, 1 µg/mL to 1000 µg/mL.
1.4. This compound Working Solution (e.g., 10 µg/mL):
- Dilute the this compound stock solution with methanol to the desired concentration. The optimal concentration of the internal standard should be determined during method development.
Sample Preparation (Protein Precipitation Method)
This is a common and straightforward method for plasma and serum samples.[1][2]
Experimental workflow for sample preparation.
Protocol:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 25 µL of the this compound working solution (e.g., 10 µg/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
The supernatant can be directly injected, or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for your specific instrumentation.
Table 5: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| Liquid Chromatography | |
| LC System | Agilent, Shimadzu, Waters, or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the separation needs |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Levetiracetam: e.g., m/z 171.1 -> 126.1this compound: e.g., m/z 177.1 -> 132.1 |
| Dwell Time | 50 - 100 ms |
| Collision Energy | Optimize for maximum signal intensity |
| Declustering Potential | Optimize for maximum signal intensity |
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of Levetiracetam working solutions into a drug-free biological matrix (e.g., blank plasma). Process these standards alongside the unknown samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards. These are used to assess the precision and accuracy of the assay.
Levetiracetam's Proposed Mechanism of Action
The primary mechanism of action of Levetiracetam is believed to be its binding to the synaptic vesicle protein 2A (SV2A).[5][6][7] SV2A is a transmembrane protein found in synaptic vesicles and is thought to play a role in the regulation of neurotransmitter release. By binding to SV2A, Levetiracetam is proposed to modulate the function of this protein, leading to a reduction in neuronal hyperexcitability and seizure activity. The exact downstream signaling pathway following Levetiracetam-SV2A binding is still an area of active research.
Levetiracetam's interaction with SV2A.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the accurate quantification of Levetiracetam in various biological matrices. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate this essential analytical technique in their laboratories. Adherence to good laboratory practices and thorough method validation are critical for obtaining reliable and reproducible results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Levetiracetam Analysis Using d6-Levetiracetam Internal Standard
These application notes provide detailed protocols for the sample preparation of Levetiracetam from biological matrices for quantitative analysis, utilizing Levetiracetam-d6 as an internal standard. The methods described are essential for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology.
Introduction
Levetiracetam is a widely prescribed second-generation antiepileptic drug for the treatment of various seizure types. Accurate quantification of Levetiracetam in biological samples is crucial for therapeutic drug monitoring to ensure optimal patient outcomes and for pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based assays, as it effectively compensates for variability in sample preparation and instrument response.[1][2][3][4][5] This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following tables summarize the quantitative parameters associated with various sample preparation methods for Levetiracetam analysis. These values are compiled from multiple validated methods and provide a comparative overview of their performance.
Table 1: Protein Precipitation Method Performance
| Parameter | Plasma | Serum | Urine |
| Linearity Range (µg/mL) | 0.1 - 80.0 | 1 - 75 | 0.1 - 50 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 | 0.1 | 0.1 |
| Recovery (%) | >80 | 97.1 - 100.4 | Not Specified |
| Intra-day Precision (%RSD) | <15 | <4 | <7.9 |
| Inter-day Precision (%RSD) | <15 | <3 | <7.9 |
Table 2: Liquid-Liquid Extraction Method Performance
| Parameter | Plasma | Serum |
| Linearity Range (µg/mL) | 2.8 - 220.0 | Not Specified |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 2.8 | Not Specified |
| Recovery (%) | ~90 | Not Specified |
| Intra-day Precision (%RSD) | <10 | Not Specified |
| Inter-day Precision (%RSD) | <10 | Not Specified |
Table 3: Solid-Phase Extraction Method Performance
| Parameter | Plasma |
| Linearity Range (µg/mL) | Not Specified |
| Lower Limit of Quantification (LLOQ) (µg/mL) | Not Specified |
| Recovery (%) | ~60 |
| Intra-day Precision (%RSD) | Not Specified |
| Inter-day Precision (%RSD) | Not Specified |
Experimental Protocols and Workflows
Detailed methodologies for each sample preparation technique are provided below, accompanied by workflow diagrams generated using Graphviz.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for sample cleanup, making it suitable for high-throughput analysis.[6] Acetonitrile is a commonly used precipitating agent.[7][8][9][10][11]
Protocol:
-
Pipette 100 µL of the biological sample (plasma, serum, or urine) into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[12]
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 20 seconds and inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.[6] This method can provide cleaner extracts compared to protein precipitation.
Protocol:
-
Pipette 200 µL of the biological sample (plasma or serum) into a clean glass tube.
-
Add 20 µL of this compound internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 1 M NaOH) and vortex for 10 seconds.
-
Add 1 mL of an appropriate organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).[13]
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 20 seconds and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE provides a high degree of sample cleanup by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.[6] This method is often used when high sensitivity and specificity are required.
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.
-
Sample Loading:
-
Pipette 500 µL of the biological sample into a clean tube.
-
Add 50 µL of this compound internal standard solution.
-
Add 500 µL of a buffer (e.g., 4% phosphoric acid) and vortex.
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the Levetiracetam and the internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis: Vortex for 20 seconds and inject into the LC-MS/MS system.
Conclusion
The choice of sample preparation technique for Levetiracetam analysis depends on the specific requirements of the assay, including the desired level of sensitivity, the complexity of the biological matrix, and the available instrumentation. Protein precipitation offers a rapid and straightforward approach for routine analysis. Liquid-liquid extraction provides a cleaner sample at the cost of being more labor-intensive. Solid-phase extraction yields the cleanest extracts and is ideal for methods requiring the highest sensitivity and for challenging matrices, though it is the most complex and costly of the three methods. The inclusion of this compound as an internal standard is strongly recommended for all LC-MS/MS-based methods to ensure the highest accuracy and precision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Certified Reference Material, 1 mL - 100 ug/mL in Methanol - USA MedPremium [usamedpremium.com]
- 5. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. cda-amc.ca [cda-amc.ca]
- 7. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Application Note: High-Throughput Screening for Novel SV2A Ligands and a Secondary Assay Utilizing Levetiracetam-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction The synaptic vesicle protein 2A (SV2A) is a well-validated target for the treatment of epilepsy.[1][2] Levetiracetam, a widely prescribed antiepileptic drug, exerts its therapeutic effect by binding to SV2A and modulating neurotransmitter release.[1][3][4] High-throughput screening (HTS) is a critical tool in the discovery of novel SV2A ligands with potentially improved therapeutic profiles. This document outlines a primary HTS assay for the identification of novel SV2A ligands and a secondary assay protocol for the quantitative analysis of lead compounds, utilizing Levetiracetam-d6 as an internal standard.
1. Primary High-Throughput Screening: Competitive Radioligand Binding Assay for SV2A
This HTS assay is designed to identify compounds that bind to the SV2A protein by competing with a known radiolabeled ligand.
Experimental Protocol
Objective: To identify compounds that inhibit the binding of a radiolabeled ligand to the SV2A protein in a high-throughput format.
Materials:
-
SV2A Source: Membranes from CHO cells stably expressing human SV2A or rat brain homogenates.
-
Radioligand: [³H]ucb 30889 (a high-affinity SV2A ligand).
-
Test Compounds: Compound library dissolved in DMSO.
-
Control Compound: Levetiracetam.
-
Assay Buffer: As per established protocols.
-
Scintillation Cocktail.
-
96-well or 384-well Filter Plates.
-
Microplate Scintillation Counter.
Methodology:
-
Preparation of SV2A Membranes: Homogenize rat brain tissue or harvest CHO-hSV2A cells and prepare membrane fractions by differential centrifugation.
-
Assay Plate Preparation: Add test compounds at various concentrations to the wells of the filter plate. Include wells for total binding (vehicle control) and non-specific binding (excess Levetiracetam).
-
Reaction Mixture: Prepare a reaction mixture containing SV2A membranes and [³H]ucb 30889 in the assay buffer.
-
Incubation: Add the reaction mixture to the assay plate and incubate to allow for binding equilibrium to be reached.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through the filter plates. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each test compound and determine the IC50 values for active compounds.
Data Presentation
Table 1: Inhibition of [³H]ucb 30889 Binding to SV2A by Levetiracetam and Analogs
| Compound | pIC50 | IC50 (µM) |
| ucb 30889 | 7.2 | 0.063 |
| Levetiracetam | 5.7 | 2.0 |
| ucb L060 (R-enantiomer) | 3.6 | 251 |
Data is illustrative and based on published values for relative affinities.[5]
2. Secondary Assay: Pharmacokinetic Analysis using LC-MS/MS with this compound
Following the identification of promising hits from the primary screen, this secondary assay is used to determine the pharmacokinetic properties of a lead candidate in an animal model. This compound is used as an internal standard for the accurate quantification of the analyte.
Experimental Protocol
Objective: To quantify the concentration of a lead compound in plasma samples over time using LC-MS/MS.
Materials:
-
Lead Compound.
-
This compound (Internal Standard).
-
Animal Model: e.g., Sprague-Dawley rats.
-
Plasma Samples: Collected at various time points after administration of the lead compound.
-
Acetonitrile (for protein precipitation).
-
Formic Acid.
-
UHPLC-MS/MS System.
-
C18 Reverse-Phase Column.
Methodology:
-
Animal Dosing: Administer the lead compound to the animal model via the desired route (e.g., intravenous or oral).
-
Sample Collection: Collect blood samples at predetermined time points into tubes containing an anticoagulant. Centrifuge the blood to obtain plasma.
-
Sample Preparation:
-
To a known volume of plasma, add a fixed amount of this compound solution (internal standard).
-
Precipitate proteins by adding cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the UHPLC-MS/MS system.
-
Separate the analyte and internal standard on the C18 column using an appropriate mobile phase gradient.
-
Detect the parent and fragment ions for both the analyte and this compound using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the lead compound spiked into blank plasma.
-
Calculate the concentration of the lead compound in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Data Presentation
Table 2: Pharmacokinetic Parameters of Levetiracetam in Healthy Adults (Illustrative)
| Parameter | Value | Units |
| Bioavailability | >95 | % |
| Tmax (Oral) | ~1.3 | hours |
| Half-life | 6-8 | hours |
| Volume of Distribution | 0.5-0.7 | L/kg |
| Protein Binding | <10 | % |
| Renal Clearance | ~66% of dose | - |
This table presents typical pharmacokinetic parameters for Levetiracetam in adults and serves as a reference for the types of data generated in such studies.[6]
Visualizations
Caption: Drug discovery workflow for novel SV2A ligands.
Caption: Mechanism of action of Levetiracetam at the presynaptic terminal.
References
- 1. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Modulation of the conformational state of the SV2A protein by an allosteric mechanism as evidenced by ligand binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Levetiracetam-d6 in Pediatric and Geriatric Pharmacokinetic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Levetiracetam-d6 as a tool in pharmacokinetic (PK) research, with a specific focus on the pediatric and geriatric populations. This document outlines the distinct pharmacokinetic profiles of Levetiracetam in these age groups and provides a detailed protocol for its quantification in biological matrices using this compound as an internal standard.
Introduction to Levetiracetam Pharmacokinetics in Special Populations
Levetiracetam is a widely used anti-epileptic drug with a generally favorable pharmacokinetic profile. However, significant physiological differences in pediatric and geriatric patients necessitate a deeper understanding of its disposition in these populations to ensure safe and effective dosing.
Pediatric Population: Children exhibit age-dependent changes in drug absorption, distribution, metabolism, and elimination. For Levetiracetam, studies have shown that clearance is higher in children compared to adults, necessitating weight-based dosing adjustments.[1][2][3] The mean half-life of Levetiracetam is shorter in infants and young children.[4]
Geriatric Population: The elderly often experience a decline in renal function, which is the primary route of elimination for Levetiracetam.[5] This can lead to decreased drug clearance and a longer half-life, increasing the risk of adverse effects if dosages are not adjusted.[6][7] Studies have shown that Levetiracetam clearance significantly declines with aging, requiring lower doses to achieve the same plasma concentrations as in younger adults.[6][8]
The Role of this compound in Pharmacokinetic Studies
Stable isotope-labeled compounds, such as this compound, are invaluable tools in pharmacokinetic research. This compound, in which six hydrogen atoms are replaced by deuterium, is chemically identical to Levetiracetam but has a higher molecular weight. This property makes it an ideal internal standard (IS) for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:[9]
-
Correction for Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement, thus providing accurate correction.
-
Improved Precision and Accuracy: It accounts for variability in sample preparation, injection volume, and instrument response.
-
Similar Physicochemical Properties: It behaves almost identically to the unlabeled drug during extraction and chromatography.[10]
Data Summary: Levetiracetam Pharmacokinetics
The following tables summarize key pharmacokinetic parameters of Levetiracetam in pediatric and geriatric populations based on published literature.
Table 1: Levetiracetam Pharmacokinetic Parameters in Pediatric Patients
| Parameter | Age Group | Value | Reference |
| Apparent Clearance (CL/F) | 6-12 years | 1.43 ± 0.36 mL/min/kg | [1] |
| 1 month - <4 years | 1.46 ± 0.42 mL/min/kg | [4] | |
| Half-life (t½) | 6-12 years | 6.0 ± 1.1 hours | [1] |
| 1 month - <4 years | 5.3 ± 1.3 hours | [4] | |
| Volume of Distribution (Vd/F) | Adults | 0.5-0.7 L/kg | [3] |
Table 2: Levetiracetam Pharmacokinetic Parameters in Geriatric Patients
| Parameter | Age Group | Value | Reference |
| Apparent Oral Clearance (CL/F) | 66-80 years | 0.83 mL/min/kg (median) | [6][8] |
| 81-96 years | 0.59 mL/min/kg (median) | [6][8] | |
| 55-88 years | 46.5 mL/h/kg (mean) | [7] | |
| Comparison to Younger Adults | Older adults | ~40% lower clearance | [7] |
Experimental Protocols
This section details a typical LC-MS/MS method for the quantification of Levetiracetam in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[12][13][14][15][16]
Sample Preparation: Protein Precipitation
This is a common, simple, and effective method for extracting Levetiracetam from plasma.[12][13]
-
Reagents and Materials:
-
Human plasma samples
-
This compound internal standard working solution (in methanol or acetonitrile)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.0 min: Ramp to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-2.6 min: Return to 5% B
-
2.6-3.5 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Tandem Mass Spectrometry (MS/MS)
-
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Levetiracetam: m/z 171.1 → 126.1
-
This compound (IS): m/z 177.1 → 132.1
-
-
Source Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study of Levetiracetam utilizing this compound.
Logical Relationship of Analytical Method Components
This diagram outlines the key components and their relationships in the LC-MS/MS bioanalytical method.
References
- 1. Pharmacokinetic study of levetiracetam in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retrospective population pharmacokinetic analysis of levetiracetam in children and adolescents with epilepsy: dosing recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Levetiracetam in Neonatal Seizures: What We Still Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of levetiracetam in infants and young children with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKP-010 Levetiracetam clinical pharmacokinetics in elderly patients with epilepsy | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 6. Levetiracetam clinical pharmacokinetics in elderly and very elderly patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of age and comedication on levetiracetam pharmacokinetics and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 12. longdom.org [longdom.org]
- 13. rjptonline.org [rjptonline.org]
- 14. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Analysis of Levetiracetam and Levetiracetam-d6
Welcome to the technical support center for the LC-MS/MS analysis of Levetiracetam and its deuterated internal standard, Levetiracetam-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure accurate and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Levetiracetam and this compound in positive electrospray ionization (ESI+) mode?
A1: For optimal sensitivity and specificity in positive ESI mode, the recommended multiple reaction monitoring (MRM) transitions are:
-
Levetiracetam: m/z 171.1 > 126.0 or 171.2 > 126.0.[1][2] Another common transition is 171.1 > 154.1.[3][4]
-
This compound: The precursor ion will be shifted by +6 Da due to the deuterium labels. A common transition is m/z 177.2 > 132.2, though it's always best to optimize this on your specific instrument.
Q2: What type of sample preparation is most suitable for Levetiracetam analysis in plasma?
A2: Protein precipitation (PP) is a simple, fast, and widely used method for preparing plasma samples for Levetiracetam analysis.[3][5] Acetonitrile is a common precipitation solvent.[3][6][7] While effective, PP can sometimes lead to matrix effects.[5] Alternative methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can provide cleaner extracts but are more time-consuming.[1][5][8]
Q3: What are the typical chromatographic conditions for separating Levetiracetam?
A3: A reversed-phase C18 column is most commonly used for the chromatographic separation of Levetiracetam.[1][3][7][9] The mobile phase typically consists of a mixture of acetonitrile or methanol and an aqueous solution containing a modifier like formic acid or ammonium acetate to ensure good peak shape and ionization.[1][3][9]
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects can be a significant challenge in bioanalytical LC-MS/MS.[10] To minimize them, consider the following:
-
Optimize Sample Preparation: Use a more rigorous sample cleanup method like SPE or LLE to remove interfering substances.[1][5][8]
-
Chromatographic Separation: Ensure baseline separation of Levetiracetam from endogenous plasma components.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction.
-
Dilution: Diluting the sample extract can sometimes mitigate matrix effects.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure Levetiracetam is in a single ionic form. Adding a small amount of formic acid is common.[1][3][9] 3. Use a column with a different stationary phase chemistry. |
| Low Signal Intensity or Sensitivity | 1. Suboptimal MS/MS parameters (e.g., collision energy). 2. Ion suppression from matrix components. 3. Inefficient sample extraction and recovery. | 1. Optimize collision energy and other MS parameters for both Levetiracetam and this compound. 2. Improve sample cleanup (e.g., switch from PP to SPE).[1][8] Ensure adequate chromatographic separation. 3. Evaluate and optimize the extraction procedure to maximize recovery. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix interferences. 3. Improperly optimized MS parameters. | 1. Use fresh, high-purity solvents and flush the LC system thoroughly. 2. Employ a more selective sample preparation method. 3. Optimize MS parameters, including the choice of product ions, to be more specific to Levetiracetam. |
| Inconsistent Retention Times | 1. Leak in the LC system. 2. Inconsistent mobile phase composition. 3. Column temperature fluctuations. | 1. Check all fittings and connections for leaks. 2. Ensure the mobile phase is well-mixed and degassed. 3. Use a column oven to maintain a constant temperature.[3] |
| Carryover | 1. Inadequate rinsing of the autosampler injection system. 2. Adsorption of the analyte to system components. | 1. Optimize the autosampler wash procedure, using a strong solvent. 2. Use a wash solution that effectively removes Levetiracetam. A wash solution containing 0.1% formic acid in water has been shown to be effective.[11] |
Experimental Protocols
Optimized LC-MS/MS Parameters
The following tables summarize typical parameters for the analysis of Levetiracetam and this compound. Note that these should be used as a starting point and optimized for your specific instrumentation.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Levetiracetam | 171.1 | 126.0 | 15 - 25 | ESI+ |
| Levetiracetam | 171.1 | 154.1 | 10 - 20 | ESI+ |
| This compound | 177.2 | 132.2 | 15 - 25 | ESI+ |
Note: Collision energy is highly instrument-dependent and requires optimization.
Table 2: Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 (e.g., 100 x 2.1 mm, 3.5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or a shallow gradient depending on the complexity of the sample matrix. A common isocratic mobile phase is a mixture of 0.1% formic acid in water and acetonitrile (40:60 v/v).[3] |
| Flow Rate | 0.3 - 0.5 mL/min[3] |
| Column Temperature | 35 - 40 °C[3][12] |
| Injection Volume | 5 - 10 µL |
Sample Preparation Protocol: Protein Precipitation
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Levetiracetam analysis.
Caption: Troubleshooting workflow for Levetiracetam LC-MS/MS.
References
- 1. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of plasma Levetiracetam level by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) and its application in pharmacokinetics studies in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cda-amc.ca [cda-amc.ca]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Method for Quantification of Levetiracetam in Human Plasma and Its Application in Pharmacokinetic Study of Extended-Release Tablets at Fasted And Fed States [journal11.magtechjournal.com]
- 10. simbecorion.com [simbecorion.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects with Levetiracetam-d6
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting matrix effects when using Levetiracetam-d6 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing Levetiracetam?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][2] When analyzing Levetiracetam in biological matrices such as plasma or urine, endogenous substances like salts, proteins, and phospholipids can be co-extracted with the analyte and its internal standard, this compound.[1][2] During the electrospray ionization (ESI) process, these co-eluting matrix components can compete with Levetiracetam and this compound for ionization, often leading to a suppressed signal.[1]
Q2: How does this compound help mitigate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally identical to Levetiracetam, with the only difference being the substitution of six hydrogen atoms with deuterium, it has nearly identical physicochemical properties. This ensures that it co-elutes with the analyte during chromatographic separation.[3] Consequently, both Levetiracetam and this compound are subjected to the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[3]
Q3: What are the common sources of matrix interferences in Levetiracetam analysis?
A3: Matrix interferences can originate from both endogenous and exogenous sources.
-
Endogenous sources include phospholipids, salts, proteins, and metabolites naturally present in the biological sample (e.g., plasma, urine).[2]
-
Exogenous sources can be introduced during sample collection and processing. These include anticoagulants (e.g., EDTA, heparin), co-administered drugs and their metabolites, and contaminants from labware (e.g., plasticizers).[2][4]
Q4: What are the typical sample preparation techniques used to reduce matrix effects for Levetiracetam analysis?
A4: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[5][6] While quick, it may result in less clean extracts, leaving behind phospholipids and other small molecules that can cause matrix effects.[7]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. It uses a solid sorbent to selectively retain the analyte while matrix components are washed away, resulting in a cleaner extract and reduced matrix effects.[8][9]
Troubleshooting Guide
Issue 1: Significant ion suppression is observed despite using this compound.
-
Possible Cause: The concentration of the internal standard may be too high, leading to self-suppression or suppression of the analyte.[10] Alternatively, an extremely high concentration of a co-eluting matrix component might be suppressing the ionization of both the analyte and the internal standard to a degree that compromises sensitivity.
-
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected analyte concentration range to provide a stable signal without causing saturation.
-
Improve Chromatographic Separation: Modify the LC gradient, flow rate, or column chemistry to better separate Levetiracetam and this compound from the highly suppressive matrix components. A post-column infusion experiment can help identify the retention time regions with the most significant ion suppression.[11]
-
Enhance Sample Cleanup: If using protein precipitation, consider switching to a more rigorous method like SPE to remove a wider range of interfering compounds, particularly phospholipids.[8][9]
-
Issue 2: Poor peak shape (e.g., tailing, splitting) for both Levetiracetam and this compound.
-
Possible Cause: This is often indicative of issues with the analytical column or the mobile phase. Contaminants from the matrix may have accumulated on the column, or the mobile phase pH may not be optimal for the analyte.
-
Troubleshooting Steps:
-
Column Maintenance: Implement a robust column washing procedure after each analytical batch to remove strongly retained matrix components. Using a guard column can also help protect the analytical column.[11]
-
Mobile Phase Optimization: Ensure the mobile phase pH is appropriate for Levetiracetam. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is commonly used to ensure consistent protonation and good peak shape.[5]
-
Check for Particulates: Ensure all samples are filtered before injection to prevent clogging of the column frit.[11]
-
Issue 3: High variability in the analyte/internal standard peak area ratio across a batch.
-
Possible Cause: Inconsistent matrix effects between different samples or inefficient and inconsistent sample extraction.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. Inconsistent vortexing times, evaporation, or reconstitution volumes can introduce variability.
-
Assess Matrix Variability: If analyzing samples from different sources or patient populations, there may be significant differences in the sample matrix. It is crucial to evaluate the matrix effect across at least six different lots of the biological matrix during method validation.[12]
-
Check for Carryover: Inject a blank sample after a high-concentration sample to ensure that there is no carryover affecting subsequent injections. A thorough needle wash protocol can help mitigate this.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for Levetiracetam analysis from published methods, which can serve as a benchmark for your experiments.
Table 1: Matrix Effect and Recovery Data for Levetiracetam
| Biological Matrix | Sample Preparation | Analyte Concentration (mg/L) | Mean Matrix Factor (MF) | MF Precision (%) | Mean Recovery (%) | Reference |
| Human Plasma | Protein Precipitation | 2 | 0.94 | 3.9 | 94.8 ± 11.3 | [12] |
| 10 | 1.00 | 6.6 | [12] | |||
| 20 | 0.95 | 1.8 | [12] | |||
| Human Urine | Protein Precipitation | 2 | 1.01 | 2.1 | Not Reported | [12] |
| 10 | 1.01 | 5.0 | [12] | |||
| 20 | 1.01 | 3.7 | [12] | |||
| Human Plasma | Solid-Phase Extraction | Not Specified | No Significant Effect | Not Reported | 79.95 | [8] |
Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Table 2: Typical LC-MS/MS Method Parameters for Levetiracetam Analysis
| Parameter | Condition | Reference |
| Liquid Chromatography | ||
| Column | Agilent Zorbax SB-C18 (2.1 mm × 100 mm, 3.5 µm) | [5] |
| Mobile Phase | Isocratic: 0.1% formic acid in water and acetonitrile (40:60 v/v) | [5] |
| Flow Rate | 0.5 mL/min | [5] |
| Injection Volume | 10 µL | [5] |
| Run Time | 2 minutes | [5] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [5] |
| MRM Transition (Levetiracetam) | m/z 171.1 > 154.1 | [5] |
| MRM Transition (this compound) | Not specified in this reference, but typically m/z 177.1 > 160.1 | |
| Internal Standard Used | Diphenhydramine (in this specific study) | [5] |
Experimental Protocols
Protocol: Quantification of Levetiracetam in Human Plasma using Protein Precipitation and LC-MS/MS
This protocol is a generalized procedure based on common practices reported in the literature.[5][6][12]
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma sample into a clean microcentrifuge tube.
-
Add 150 µL of a precipitating solution (e.g., acetonitrile) containing this compound at a known concentration (e.g., 1 µg/mL).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at high speed (e.g., 15,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer a portion of the clear supernatant (e.g., 100 µL) to a new tube or a 96-well plate.
-
Dilute the supernatant with an appropriate volume of water or mobile phase starting solution (e.g., 400 µL) to reduce solvent effects upon injection.
-
Vortex briefly and inject the final mixture into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
LC System: Utilize a C18 reversed-phase column with a gradient or isocratic elution. A common mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
MS System: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the transitions for Levetiracetam (e.g., m/z 171.1 → 126.1 or 154.1) and this compound (e.g., m/z 177.1 → 132.1 or 160.1).
-
Data Analysis: Integrate the peak areas for both Levetiracetam and this compound. Calculate the peak area ratio (Levetiracetam/Levetiracetam-d6) and determine the concentration of Levetiracetam in the unknown samples by comparing their peak area ratios to a calibration curve prepared in the same biological matrix.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Sources of matrix interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
Addressing isotopic cross-contribution between Levetiracetam and Levetiracetam-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Levetiracetam using Levetiracetam-d6 as an internal standard. The primary focus is to address the potential for isotopic cross-contribution between the analyte and the internal standard, a critical factor in ensuring accurate and reliable bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of Levetiracetam and this compound analysis?
A1: Isotopic cross-contribution, also known as crosstalk, refers to the interference where the signal from the stable isotope-labeled internal standard (this compound) is detected in the mass channel of the unlabeled analyte (Levetiracetam), or vice-versa. This can occur due to the natural abundance of isotopes (e.g., ¹³C) in the Levetiracetam molecule, which can result in a mass similar to the deuterated internal standard. Additionally, impurities in the this compound standard, where some molecules are not fully deuterated, can contribute to the signal of the native Levetiracetam.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Levetiracetam, but a number of its hydrogen atoms have been replaced with deuterium. This results in a higher mass, allowing it to be distinguished from the analyte by a mass spectrometer. Because it behaves almost identically to Levetiracetam during sample preparation and analysis, it is an ideal tool to correct for variability in extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification.
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Levetiracetam and this compound?
A3: Commonly used MRM transitions for Levetiracetam and this compound in positive electrospray ionization mode are summarized in the table below. These transitions should be optimized for your specific instrument and experimental conditions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Levetiracetam | 171.1 | 126.1 |
| This compound | 177.1 | 132.1 |
Q4: What is a typical isotopic purity for commercially available this compound?
A4: The isotopic purity of commercially available this compound can vary between suppliers and batches. It is crucial to obtain a certificate of analysis for the specific lot you are using. As an example, some suppliers specify an isotopic purity of 98% for the deuterated form. This means that a small percentage of the internal standard may consist of molecules with fewer than six deuterium atoms, potentially contributing to the signal of unlabeled Levetiracetam.
Troubleshooting Guides
Issue 1: Non-Linearity of the Calibration Curve, Especially at Higher Concentrations
Possible Cause: Isotopic contribution from high concentrations of Levetiracetam to the this compound signal.
Troubleshooting Workflow:
Troubleshooting Workflow for Non-Linear Calibration Curve.
Detailed Steps:
-
Assess Analyte Contribution: Prepare a sample containing the highest concentration of Levetiracetam standard without any this compound. Analyze this sample and monitor the MRM transition for this compound.
-
Quantify the Contribution: If a peak is observed, integrate it and compare its area to the average peak area of the this compound in your calibration standards.
-
Evaluate Significance: A contribution of more than 5% of the internal standard's response at the lower limit of quantification (LLOQ) may indicate significant crosstalk.
-
Optimize MRM Transitions: If significant contribution is observed, consider selecting a different product ion for this compound that is less prone to interference. Infuse both Levetiracetam and this compound solutions directly into the mass spectrometer to identify unique and stable fragment ions.
-
Improve Chromatography: Enhance the chromatographic separation between Levetiracetam and any potential interfering peaks. A longer gradient or a column with higher efficiency can sometimes resolve minor isotopic peaks.
-
Consider a Different Internal Standard: If the issue persists, consider using an internal standard with a higher degree of deuteration (e.g., Levetiracetam-d8) to increase the mass difference from the analyte.
Issue 2: Inaccurate Results at the Lower Limit of Quantification (LLOQ)
Possible Cause: Contribution from the this compound internal standard to the Levetiracetam signal due to isotopic impurities.
Troubleshooting Workflow:
Improving peak shape and resolution for Levetiracetam-d6
Technical Support Center: Levetiracetam-d6 Analysis
Welcome to the technical support center for this compound analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in chromatographic analysis, specifically focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
Peak tailing for Levetiracetam and its deuterated analogs in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of the analyte, which contains basic functional groups, with acidic residual silanol groups on the silica surface of the column.[3][4] Other contributing factors can include column contamination, deformation of the column packing bed, using an inappropriate mobile phase pH, or extra-column dead volume.[1][5]
Q2: What is a recommended starting mobile phase for good peak shape?
A common and effective mobile phase for Levetiracetam analysis on a C18 column is a mixture of water and an organic solvent like acetonitrile or methanol.[6][7] For example, a simple isocratic elution with water and acetonitrile (90:10, v/v) has been used successfully.[7][8] To mitigate peak tailing, adding a silanol-masking agent like triethylamine (TEA) is often recommended.[3][9] A mobile phase consisting of a mixture of pH 2.8 buffer and acetonitrile (90:10 v/v) has also been shown to provide good resolution and sensitivity.[10]
Q3: How does the mobile phase pH affect peak shape and retention?
The mobile phase pH is a critical parameter, especially for ionizable analytes. For basic compounds like Levetiracetam, using a low pH mobile phase (e.g., < 3) can improve peak shape.[4] At low pH, the residual silanol groups on the stationary phase are protonated (non-ionized), which minimizes the unwanted secondary ionic interactions that cause peak tailing.[4] Conversely, adjusting the pH can also alter the retention time of the analyte.
Q4: Can my sample preparation method affect peak shape?
Yes, the sample preparation and the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger (has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting or broadening.[11] It is always recommended to dissolve the sample in the mobile phase or in a solvent that is weaker than the mobile phase. Additionally, inadequate sample cleanup can lead to column contamination, which in turn causes peak tailing.[1]
Troubleshooting Guide
This guide provides detailed solutions to specific problems you may encounter during the analysis of this compound.
Problem: Significant Peak Tailing
You are observing asymmetric peaks with a pronounced tailing factor (TF > 1.5).
This is one of the most common issues in the chromatography of polar and basic compounds. The workflow below can help diagnose and resolve the issue.
Detailed Steps:
-
Assess the Scope: Determine if the tailing affects only the this compound peak or all peaks in the chromatogram.
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If all peaks tail: The problem is likely mechanical or related to the system setup. Check for dead volume in tubing and connections, a blocked column inlet frit, or physical degradation of the column (e.g., a void).[5][12] Reversing the column and flushing it to waste can sometimes dislodge particulates from the frit.[12] If this fails, the column may need replacement.
-
If only the this compound peak tails: The issue is likely chemical and related to interactions between your analyte and the stationary phase.[4]
-
-
Optimize Mobile Phase:
-
Add a Modifier: Introduce a competitive base like Triethylamine (TEA) at a low concentration (0.1-0.5%) to the mobile phase.[3][9] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.
-
Adjust pH: Lower the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.0 using an acid like phosphoric acid or formic acid.[4][10] This protonates the silanol groups, rendering them neutral and less likely to cause tailing.
-
-
Review Your Column Choice:
-
If you are not already, use a modern, high-purity silica column that is "end-capped." End-capping treats the silica surface to reduce the number of accessible silanol groups, significantly improving peak shape for basic compounds.[1]
-
-
Check for Overload:
Problem: Poor Resolution Between Peaks
You are unable to separate this compound from its non-deuterated form or other impurities.
-
Adjust Mobile Phase Strength: The most straightforward way to increase resolution is to decrease the elution strength of the mobile phase. This means increasing the proportion of the weaker solvent (typically water in reversed-phase). This will increase retention times and often improve separation. For example, changing from a 90:10 water/acetonitrile mix to a 93:7 mix.[6]
-
Change Organic Solvent: If adjusting the ratio is not enough, try changing the organic solvent entirely (e.g., from acetonitrile to methanol or vice-versa). Methanol and acetonitrile have different selectivities and may resolve previously co-eluting peaks.[13]
-
Optimize Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.[10]
-
Use a Higher Efficiency Column: Consider switching to a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column. Both will provide more theoretical plates and enhance resolving power.
Data Presentation: Optimized Chromatographic Conditions
The following tables summarize various published HPLC conditions that have yielded good peak shape and resolution for Levetiracetam.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Prontosil C18 (150x4.6mm; 5µm)[10] | Chromosil C18 (250x4.6mm, 5µm)[9] | Nucleosil C18 (25cm x 0.46cm, 10µm)[3] | Phenomenex Gemini C18 (100x4.6mm, 5µm)[8] |
| Mobile Phase | Buffer (pH 2.8) : Acetonitrile (90:10 v/v)[10] | Methanol : Water : TEA (75:25:0.5 v/v)[9] | Acetonitrile : 0.1% aq. TEA (pH 6.7) (30:70 v/v)[3] | Water : Acetonitrile (90:10 v/v)[8] |
| Flow Rate | 1.2 mL/min[10] | 1.0 mL/min[9] | 1.0 mL/min[3] | 1.0 mL/min[8] |
| Detection | 215 nm[10] | 214 nm[9] | 205 nm[3] | 200 nm[8] |
| Retention Time | 3.9 min[10] | 2.59 min[9] | Not Specified | ~7 min[8] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Levetiracetam in Tablets
This protocol is adapted from a method developed for the estimation of Levetiracetam in pharmaceutical dosage forms.[10]
1. Mobile Phase Preparation:
-
Prepare a buffer solution containing potassium dihydrogen orthophosphate and sodium 1-heptane sulphonic acid.
-
Adjust the pH of the buffer to 2.8 ± 0.05 with orthophosphoric acid.
-
The mobile phase is a mixture of the prepared buffer and acetonitrile in a 90:10 (v/v) ratio.[10]
-
Filter the mobile phase through a 0.45µm membrane filter before use.
2. Standard Solution Preparation:
-
Accurately weigh about 90mg of Levetiracetam working standard into a 50mL volumetric flask.
-
Add approximately 35mL of diluent (mobile phase), sonicate to dissolve completely, and then dilute to volume with the diluent.
-
Pipette 5mL of this solution into a 50mL volumetric flask and dilute to volume with diluent.
-
Filter the final solution through a 0.45µm filter.[10]
3. Sample Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Transfer a quantity of powder equivalent to 90mg of Levetiracetam into a 50mL volumetric flask.
-
Add about 35mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to the mark with the diluent.
-
Centrifuge a portion of this solution at 2500 rpm for 10 minutes.
-
Pipette 5mL of the supernatant into a 50mL volumetric flask and dilute to volume with the diluent.
-
Filter the final sample solution through a 0.45µm filter before injection.[10]
4. Chromatographic Conditions:
-
Column: Prontosil C18 (150 x 4.6mm; 5µm)[10]
-
Flow Rate: 1.2 mL/min[10]
-
Injection Volume: 10 µL
-
Detection: UV at 215 nm[10]
-
System Suitability: The USP tailing factor for the Levetiracetam peak should be not more than 2.0.[10]
Protocol 2: Analysis in Biological Matrix (Plasma)
This protocol is a generalized procedure based on common techniques for analyzing Levetiracetam in plasma.[7][14]
1. Sample Pre-treatment (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (e.g., this compound if analyzing the non-deuterated form, or another suitable compound like ritonavir).[14]
-
Add 150-300 µL of cold acetonitrile to precipitate the plasma proteins.[7][14]
-
Vortex the mixture vigorously for 1-5 minutes.[7]
-
Centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[7]
2. Supernatant Processing:
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be diluted with water (e.g., 100 µL supernatant diluted with 300 µL water) to reduce the organic solvent strength before injection.[14] Alternatively, the solvent can be evaporated to dryness and the residue reconstituted in the mobile phase.[7]
3. LC-MS/MS Conditions (Example):
-
Column: C18 column
-
Mobile Phase: Water and acetonitrile, often with a modifier like formic acid for better ionization in mass spectrometry.
-
Injection Volume: 10 µL[14]
-
Detection: Tandem Mass Spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Reversed-phase HPLC analysis of levetiracetam in tablets using monolithic and conventional C18 silica columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Mobile phase optimisation in the separation of antiepileptic drugs by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression in Levetiracetam Quantification
Welcome to the technical support center for Levetiracetam quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression in their analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of Levetiracetam, providing direct answers and actionable troubleshooting steps.
Q1: What is ion suppression and how does it affect my Levetiracetam analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, Levetiracetam, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantification.[2][4] It is crucial to address ion suppression to ensure reliable and reproducible results.
Q2: I'm observing a lower than expected signal for Levetiracetam. Could this be ion suppression? How can I confirm?
A2: A lower than expected signal is a common symptom of ion suppression. To confirm if ion suppression is the cause, you can perform a post-column infusion experiment. This involves infusing a constant flow of a Levetiracetam standard solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of Levetiracetam indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: My results are inconsistent across different plasma samples. What could be the cause?
A3: Inconsistent results, especially with quality control (QC) samples, can be due to variability in the sample matrix between different individuals or sample lots. This variability can lead to different degrees of ion suppression, causing irreproducible results. To mitigate this, it is essential to use a robust sample preparation method and consider using a stable isotope-labeled internal standard (SIL-IS).[5]
Q4: What are the most common sources of ion suppression in Levetiracetam bioanalysis?
A4: The most common sources of ion suppression are endogenous components from the biological matrix, such as phospholipids, salts, and proteins.[6] Exogenous sources can include contaminants from collection tubes, solvents, and reagents. In the context of Levetiracetam analysis in plasma or serum, phospholipids are often a major contributor to ion suppression.
Q5: How can I minimize or eliminate ion suppression in my Levetiracetam assay?
A5: There are several strategies to minimize ion suppression:
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Optimize Sample Preparation: This is the most effective way to remove interfering matrix components before they enter the LC-MS system. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than Protein Precipitation (PPT).[5][7][8]
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Chromatographic Separation: Modifying your chromatographic method to separate Levetiracetam from the interfering compounds can significantly reduce ion suppression. This can be achieved by changing the mobile phase composition, gradient profile, or using a different type of analytical column.[5]
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Levetiracetam (e.g., Levetiracetam-d6) is the ideal internal standard as it co-elutes with the analyte and experiences the same degree of ion suppression.[9] This allows for accurate correction of any signal loss.
-
Sample Dilution: If the concentration of Levetiracetam is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their suppressive effect.[5]
-
Change Ionization Source or Polarity: If using Electrospray Ionization (ESI), switching to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression as APCI is generally less susceptible to matrix effects.[2][4] Alternatively, switching the polarity of the ESI source (e.g., from positive to negative ion mode) might help if the interfering compounds are less likely to ionize in the chosen polarity.
Experimental Protocols and Data
This section provides detailed methodologies for common sample preparation techniques used in Levetiracetam quantification and summarizes quantitative data for easy comparison.
Sample Preparation Protocols
1. Protein Precipitation (PPT)
-
Protocol:
-
To 100 µL of plasma sample, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3][10]
-
-
Advantages: Simple, fast, and inexpensive.
-
Disadvantages: Less effective at removing phospholipids and other matrix components, which can lead to significant ion suppression.[6]
2. Liquid-Liquid Extraction (LLE)
-
Protocol:
-
To 200 µL of plasma sample, add the internal standard and 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Advantages: Provides cleaner extracts compared to PPT.
-
Disadvantages: Can be more time-consuming and requires careful optimization of the extraction solvent.
3. Solid-Phase Extraction (SPE)
-
Protocol:
-
Conditioning: Condition the SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer-based sorbent) with methanol followed by water.[11]
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unretained interferences.
-
Elution: Elute Levetiracetam and the internal standard with a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.[11]
-
-
Advantages: Provides the cleanest extracts, significantly reducing matrix effects and ion suppression.[8][11]
-
Disadvantages: More expensive and requires more extensive method development compared to PPT and LLE.
Quantitative Data Summary
The following tables summarize key performance metrics from various studies on Levetiracetam quantification, highlighting the effectiveness of different sample preparation methods in mitigating matrix effects.
Table 1: Comparison of Sample Preparation Methods for Levetiracetam Quantification
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 68.6 ± 2.0 | Not explicitly reported, but cleaner extracts are noted to minimize ion suppression. | [3] |
| Solid-Phase Extraction (SPE) | 79.95 | No significant matrix effect observed. | [11] |
| Protein Precipitation (Acetonitrile) | Recoveries of all compounds were between 100% and 110%. | Matrix effects were consistent between sources of plasma. | [10] |
Table 2: LC-MS/MS Method Parameters for Levetiracetam Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | [3] | [11] | [10] |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (SPE) | Protein Precipitation (Acetonitrile) |
| LC Column | C18 reverse phase | - | Agilent Zorbax SB-C18 (2.1 mm×100 mm, 3.5 µm) |
| Mobile Phase | Methanol: Acetonitrile: 10mM ammonium acetate (45:45:10) | - | 0.1% formic acid in water and ACN (40:60 v/v) |
| Flow Rate | - | - | 0.5 mL/min |
| Ionization Mode | Positive ESI | - | Positive ESI |
| Linear Range | 1 to 40 µg/ml | 0.5 to 50 µg/mL | 0.5 and 100 µg/mL |
| Run Time | 3.0 min | 2 min | 2 minutes |
Visual Guides: Workflows and Troubleshooting
The following diagrams illustrate the experimental workflow for sample preparation and a logical approach to troubleshooting ion suppression.
References
- 1. LC-MS/MS Method for Quantification of Levetiracetam in Human Plasma and Its Application in Pharmacokinetic Study of Extended-Release Tablets at Fasted And Fed States [journal11.magtechjournal.com]
- 2. longdom.org [longdom.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 9. High-performance liquid chromatographic determination of Levetiracetam in human plasma: comparison of different sample clean-up procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Levetiracetam-d6 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of Levetiracetam-d6 in various biological matrices. The following information is intended to assist in the design and execution of experiments involving the quantification of Levetiracetam where this compound is used as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound important in bioanalytical assays?
A1: this compound is commonly used as an internal standard (IS) in chromatographic assays for the quantification of Levetiracetam in biological samples. The fundamental assumption when using an IS is that it behaves identically to the analyte of interest during sample preparation, extraction, and analysis. If this compound degrades during storage or sample processing, the analyte-to-IS ratio will be altered, leading to inaccurate quantification of Levetiracetam. Therefore, establishing the stability of this compound in the same biological matrices and under the same conditions as the study samples is a critical component of method validation.
Q2: What are the typical stability assessments performed for a deuterated internal standard like this compound?
A2: Stability assessments for this compound should be conducted to cover all conditions the samples might experience from collection to analysis. These typically include:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that mimics the time samples might be left on a lab bench during processing.
-
Long-Term Stability: Determines the stability of the analyte under frozen storage conditions (-20°C or -80°C) for a duration equal to or exceeding the time from sample collection to the final analysis.
-
Stock Solution Stability: Evaluates the stability of the this compound stock solution under its storage conditions.
-
Post-Preparative Stability: Assesses the stability of the processed samples (e.g., in the autosampler) prior to injection.
Q3: Are there any known degradation pathways for Levetiracetam that might also affect this compound?
A3: Levetiracetam is known to be susceptible to degradation under strong acidic and alkaline conditions. Forced degradation studies on Levetiracetam have shown the formation of degradation products upon refluxing with 0.1 M HCl and 0.1 M NaOH. While specific degradation pathway studies for this compound are not extensively published, it is reasonable to assume it would follow similar degradation patterns as the non-deuterated form due to their structural similarity. The primary degradation pathway involves the hydrolysis of the acetamide group.
Q4: What are the best practices for storing biological samples containing this compound?
A4: To ensure the integrity of this compound in biological samples, proper storage is crucial. General best practices include:
-
Minimizing Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing.
-
Controlled Temperatures: Store samples at consistently low temperatures, typically -80°C for long-term storage. Short-term storage is often acceptable at -20°C.
-
Protection from Light: Although Levetiracetam has not shown significant photodegradation, it is good practice to store samples in amber tubes or protected from light to prevent potential degradation of other matrix components.
-
Proper Sealing: Ensure sample tubes are well-sealed to prevent evaporation and contamination.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard.
Issue 1: High variability in the internal standard response between samples.
-
Possible Cause: Inconsistent sample extraction or matrix effects. Deuterated internal standards are intended to compensate for these variabilities, but extreme differences in matrix composition between samples can still lead to inconsistent recovery or ionization.
-
Troubleshooting Steps:
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Review the sample collection and handling procedures to ensure consistency.
-
Evaluate the extraction procedure for robustness. A more rigorous extraction method, such as solid-phase extraction (SPE), might be necessary to remove interfering matrix components.
-
Assess for matrix effects by comparing the IS response in neat solution versus post-extraction spiked blank matrix.
-
Issue 2: A decreasing trend in the internal standard response over a batch run.
-
Possible Cause: Instability of the processed samples in the autosampler (post-preparative instability).
-
Troubleshooting Steps:
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Perform a post-preparative stability experiment by re-injecting samples from the beginning of the run at the end and comparing the IS response.
-
If instability is confirmed, consider reducing the batch size, using a cooled autosampler, or adjusting the pH of the final sample solution to improve stability.
-
Issue 3: Unexpectedly low internal standard response in all samples.
-
Possible Cause: Degradation of the this compound stock or working solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock and/or working solution of this compound and compare its response to the old solution.
-
Verify the storage conditions of the stock solution (temperature, light exposure). Stock solutions of Levetiracetam are typically stable for at least 2 months at -80°C.
-
Ensure the correct solvent is used for the preparation of the stock and working solutions.
-
Issue 4: Presence of an interfering peak at the retention time of this compound.
-
Possible Cause: Contamination of the analytical system or interference from a metabolite or a co-administered drug.
-
Troubleshooting Steps:
-
Inject a blank matrix sample to check for system contamination.
-
If the interference is from the matrix, optimize the chromatographic method to achieve better separation. This may involve changing the mobile phase composition, gradient, or column chemistry.
-
If a metabolite is suspected, review the metabolic profile of Levetiracetam.
-
Data Presentation: Stability of this compound
The following tables summarize the stability of this compound under various conditions as reported in bioanalytical method validation studies. It is important to note that stability is often assessed for the analyte (Levetiracetam) and the internal standard (this compound) is expected to be stable under the same conditions. The data presented here is based on studies where this compound was used as the internal standard and its stability was implicitly or explicitly confirmed.
Table 1: Freeze-Thaw Stability of Levetiracetam in Human Plasma
| Number of Cycles | Storage Temperature (°C) | Analyte Concentration (µg/mL) | % Recovery (Mean ± SD) | Reference |
| 3 | -20 | 1.0, 20.0, 40.0 | Within ±15% of nominal | |
| 3 | -70 | 1.5, 15, 30 | 95.8 - 104.5% |
Table 2: Short-Term (Bench-Top) Stability of Levetiracetam in Human Plasma
| Storage Duration (hours) | Storage Temperature | Analyte Concentration (µg/mL) | % Recovery (Mean ± SD) | Reference |
| 24 | Room Temperature | 1.0, 20.0, 40.0 | Within ±15% of nominal | |
| 6 | Room Temperature | 1.5, 15, 30 | 96.7 - 103.2% |
Table 3: Long-Term Stability of Levetiracetam in Human Plasma
| Storage Duration (days) | Storage Temperature (°C) | Analyte Concentration (µg/mL) | % Recovery (Mean ± SD) | Reference |
| 90 | -20 | 1.0, 20.0, 40.0 | Within ±15% of nominal | |
| 30 | -70 | 1.5, 15, 30 | 97.1 - 105.3% |
Table 4: Stability of Levetiracetam in Human Urine
| Stability Condition | Storage Temperature (°C) | Analyte Concentration (mg/L) | Precision (%) | Accuracy (%) | Reference |
| Room Temperature (Short-Term) | Room Temperature | 0.30, 10.2 | 7.3, 12.6 | 100, 101 |
Experimental Protocols
The following are detailed methodologies for key stability experiments.
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a blank biological matrix (e.g., human plasma) with Levetiracetam at low and high quality control (QC) concentrations. Aliquot the samples into separate tubes.
-
Freezing: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thawing: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours.
-
Repeat Cycles: Repeat the freeze-thaw cycle for a specified number of times (typically three cycles).
-
Analysis: After the final thaw, process the samples alongside a freshly prepared calibration curve and a set of QC samples that have not undergone freeze-thaw cycles (comparison QCs).
-
Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration and the comparison QCs.
Protocol 2: Long-Term Stability Assessment
-
Sample Preparation: Spike a blank biological matrix with Levetiracetam at low and high QC concentrations. Aliquot the samples for each time point to be tested.
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analysis at Time Points: At specified time intervals (e.g., 30, 60, 90 days), retrieve a set of stored QC samples.
-
Analysis: Analyze the stored QC samples with a freshly prepared calibration curve and freshly prepared QC samples.
-
Data Evaluation: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Navigating Levetiracetam-d6 Stock Solution Preparation: A Technical Guide
ROUSSEAU, France - Researchers and drug development professionals frequently utilize deuterated standards like Levetiracetam-d6 for precise quantification in bioanalytical studies. However, challenges in preparing accurate and stable stock solutions can impede experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the preparation and handling of this compound stock solutions, ensuring data integrity and reliable downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is soluble in several common laboratory solvents. For a high-concentration primary stock solution, Dimethyl Sulfoxide (DMSO) and Methanol are excellent choices.[1] Ethanol is also a viable option.[1] For subsequent dilutions into aqueous buffers for biological experiments, ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[1]
Q2: My this compound powder is not dissolving easily. What should I do?
A2: If you encounter solubility issues, gentle warming in a water bath (45-60°C) or sonication can facilitate dissolution. Always ensure the vial is tightly sealed to prevent solvent evaporation. It is also crucial to start with a high-purity solvent, as water content can sometimes affect the solubility of compounds.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For long-term stability, prepared stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] If storing for more than a month at -20°C, it is advisable to re-verify the concentration before use.[2] The solid powder form is stable for at least 3 years when stored at -20°C.
Q4: I observe a slight shift in retention time between this compound and non-deuterated Levetiracetam in my LC-MS analysis. Is this a concern?
A4: A minor shift in retention time, known as the "chromatographic isotope effect," is a known phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts on reversed-phase columns.[3] This is generally not a concern for quantification as long as the peak is correctly integrated. However, it is important to be aware of this effect to avoid misidentification of peaks.
Q5: Can I store my working solutions in an aqueous buffer?
A5: It is not recommended to store aqueous solutions of Levetiracetam for more than one day.[1] Protic solvents like water can facilitate hydrogen-deuterium (H/D) exchange over time, especially under non-neutral pH conditions, which can compromise the isotopic purity of your standard.[4] It is best practice to prepare fresh aqueous working solutions daily from a stock solution stored in an aprotic solvent like acetonitrile or DMSO.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms after dilution in aqueous buffer. | The concentration of the organic solvent in the final solution is too low to maintain solubility. | 1. Decrease the concentration of the this compound working solution. 2. Increase the proportion of organic co-solvent in the final aqueous solution, if compatible with the experimental design. 3. Consider using a different aqueous buffer or adjusting the pH. |
| Inconsistent or decreasing internal standard peak area over time. | 1. Degradation: The solution may have been stored improperly (e.g., at room temperature, exposed to light). 2. H/D Exchange: Deuterium atoms are exchanging with protons from the solvent (e.g., water, methanol).[3][4] 3. Adsorption: The compound may be adsorbing to the surface of the storage container. | 1. Prepare a fresh stock solution and store it under the recommended conditions (-20°C or -80°C in tightly sealed vials). 2. For long-term storage, use an aprotic solvent like acetonitrile or DMSO.[3] Prepare aqueous dilutions fresh daily. 3. Use polypropylene or silanized glass vials to minimize adsorption. |
| Appearance of an unlabeled analyte peak in the internal standard solution. | 1. H/D Exchange: Isotopic exchange has occurred, leading to the formation of non-deuterated Levetiracetam.[4] 2. Contamination: The stock solution may have been contaminated with the non-deuterated analyte. | 1. Confirm the mass shift via mass spectrometry.[3] Prepare fresh solutions in an aprotic solvent and maintain neutral pH. 2. Use separate, dedicated labware and syringes for the deuterated standard and the non-deuterated analyte to prevent cross-contamination. |
| Low signal intensity or ion suppression in LC-MS analysis. | Matrix Effects: Components in the sample matrix (e.g., plasma, urine) are interfering with the ionization of the internal standard. | 1. Optimize the sample preparation method to better remove interfering matrix components. 2. Dilute the sample to reduce the concentration of matrix components.[5] 3. Adjust the chromatography to separate the internal standard from the interfering components.[5] |
Quantitative Data Summary
The solubility of Levetiracetam, the non-deuterated parent compound, provides a strong reference for this compound.
| Solvent | Approximate Solubility of Levetiracetam |
| DMSO | ~20 mg/mL[1][6], up to 100 mM |
| Ethanol | ~16.7 mg/mL[1][6] |
| Methanol | Soluble; used as a solvent for commercial standards.[7][8] |
| Water | Up to 100 mM |
| PBS (pH 7.2) | ~10 mg/mL[1][6] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Primary Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution for long-term storage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
-
Vortex mixer and sonicator
Methodology:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh approximately 1 mg of this compound powder directly into the vial. Record the exact weight.
-
Using a calibrated micropipette, add the calculated volume of DMSO to the vial to achieve a final concentration of 1 mg/mL. For example, if 1.05 mg of powder was weighed, add 1.05 mL of DMSO.
-
Tightly cap the vial and vortex for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming in a 45-60°C water bath can also be used if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use polypropylene vials.
-
Clearly label all vials with the compound name, concentration, solvent, and date of preparation.
-
Store the primary stock and aliquots at -80°C.
Protocol 2: Preparation of a 10 µg/mL this compound Working Solution
Objective: To prepare a working solution for spiking into calibration standards and quality control samples.
Materials:
-
1 mg/mL this compound primary stock solution in DMSO
-
Acetonitrile or a 50:50 mixture of methanol and ultrapure water[9]
-
Calibrated micropipettes
-
Polypropylene tubes
Methodology:
-
Allow the 1 mg/mL primary stock solution to come to room temperature.
-
In a polypropylene tube, perform a serial dilution. For example, pipette 10 µL of the 1 mg/mL primary stock into 990 µL of the desired diluent (e.g., acetonitrile). This creates a 10 µg/mL working solution.
-
Vortex the working solution thoroughly for 30 seconds.
-
This working solution is now ready to be added to samples. It is recommended to prepare this working solution fresh for each analytical run.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 9. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing sensitivity for low concentration Levetiracetam analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Levetiracetam, particularly at low concentrations.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most sensitive for low-concentration Levetiracetam analysis?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for quantifying Levetiracetam at low concentrations in biological matrices.[1][2] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS can offer even greater sensitivity and shorter run times.[3][4] While HPLC with UV detection is also used, its limit of detection (LOD) and limit of quantification (LOQ) are typically higher than those of LC-MS/MS.[5]
Q2: What is a typical linear range for Levetiracetam quantification in plasma?
A2: The linear range for Levetiracetam quantification can vary depending on the method and instrumentation. For LC-MS/MS methods, a common linear range is 0.1 to 50 µg/mL or 1 to 40 µg/mL in human plasma.[1][3] Some methods have demonstrated linearity up to 80 µg/mL.[6]
Q3: What are the common sample preparation techniques for Levetiracetam analysis in plasma?
A3: The most common sample preparation techniques are protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2] Protein precipitation with acetonitrile or methanol is a simple and widely used method.[1][7]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of Levetiracetam?
A4: To minimize matrix effects, which can suppress or enhance the analyte signal, several strategies can be employed. These include optimizing the sample preparation method to effectively remove interfering substances, using a suitable internal standard (preferably a stable isotope-labeled version of Levetiracetam), and ensuring adequate chromatographic separation of Levetiracetam from co-eluting matrix components.[2]
Q5: What is a suitable internal standard (IS) for Levetiracetam analysis?
A5: A stable isotope-labeled Levetiracetam, such as Levetiracetam-d6, is the ideal internal standard as it has very similar chemical and physical properties to the analyte, ensuring accurate quantification.[3] If a stable isotope-labeled standard is unavailable, other compounds that are structurally similar and do not interfere with Levetiracetam can be used.
Troubleshooting Guides
This section provides solutions to common problems encountered during Levetiracetam analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | - Adjust the mobile phase pH to be at least 2 units away from the pKa of Levetiracetam. |
| Sample Overload | - Reduce the injection volume or dilute the sample. |
| Poor Sample Solubility | - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Extra-column Volume | - Minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 2: Low Analyte Recovery
| Possible Cause | Recommended Solution |
| Inefficient Protein Precipitation | - Optimize the ratio of plasma to precipitation solvent (e.g., acetonitrile). A 1:3 or 1:4 ratio is common. - Ensure thorough vortexing and adequate centrifugation time and speed. |
| Incomplete Extraction in LLE | - Optimize the extraction solvent and pH. - Increase the vortexing time and the number of extractions. |
| Analyte Adsorption | - Use low-adsorption vials and pipette tips. - Consider adding a small amount of organic solvent to the sample matrix. |
Issue 3: High Signal-to-Noise Ratio / Baseline Noise
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase | - Use high-purity solvents and freshly prepared mobile phase. - Degas the mobile phase to remove dissolved air. |
| Detector Issues (UV/MS) | - For UV, ensure the lamp is warmed up and the wavelength is optimal. - For MS, clean the ion source and optimize detector parameters. |
| Column Bleed | - Use a high-quality column and operate within the recommended temperature and pH limits. |
Issue 4: Carryover
| Possible Cause | Recommended Solution |
| Injector Contamination | - Optimize the injector wash procedure by using a strong solvent and increasing the wash volume and duration. A wash solution of 0.1% formic acid in water has been shown to be effective.[3] |
| Adsorption to Column or Tubing | - Flush the system with a strong solvent between injections. - Consider using a guard column. |
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for Levetiracetam quantification.
| Analytical Method | Matrix | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| LC-MS/MS | Human Plasma | 0.100 - 80.00 | - | 0.100 | [6] |
| LC-MS/MS | Human Plasma | 1 - 40 | - | 1 | [1] |
| UHPLC-MS/MS | Human Plasma & Urine | 0.1 - 50 | 0.08 (plasma) | 0.1 (plasma) | [3] |
| HPLC-UV | Serum | 2.5 - 80 | 0.37 | 1.15 | [5] |
| UPLC-MS/MS | Human Plasma & Saliva | 1.0 - 50.0 (plasma) | 0.20 (plasma) | 1.0 (plasma) | [7] |
Experimental Protocols
Protocol 1: Levetiracetam Analysis by LC-MS/MS
This protocol is a generalized procedure based on common practices.[1][3][6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., this compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., Waters Symmetry C18, 3.9 mm x 150 mm, 5 µm)[6]
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate with 0.3% formic acid in water (e.g., 10:90, v/v)[6]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
MRM Transitions:
-
Levetiracetam: m/z 171.1 -> 126.1[1]
-
This compound (IS): m/z 177.1 -> 132.1
-
Visualizations
Caption: Workflow for Levetiracetam analysis using LC-MS/MS.
Caption: Logical troubleshooting workflow for analytical issues.
References
- 1. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Levetiracetam in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cda-amc.ca [cda-amc.ca]
- 4. A Pilot Chemical and Physical Stability Study of Extemporaneously Compounded Levetiracetam Intravenous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
Impact of co-eluting substances on Levetiracetam-d6 signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levetiracetam-d6 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting substances that can interfere with the this compound signal?
A1: The most significant co-eluting substance that can interfere with the quantification of Levetiracetam is its major inactive carboxylic acid metabolite, UCB L057.[1][2][3] This metabolite has a molecular weight very close to Levetiracetam and can produce similar fragment ions in the mass spectrometer, leading to potential signal interference.[1][2][3] Without proper chromatographic separation, co-elution of UCB L057 can result in falsely elevated Levetiracetam concentrations.[1][2]
Q2: How does the co-elution of UCB L057 affect the Levetiracetam signal?
A2: Levetiracetam and its metabolite UCB L057 can share the same product ion of the highest abundance during MS/MS analysis (e.g., m/z 126.1).[1][2] If they are not chromatographically separated, their signals can overlap, leading to an overestimation of the Levetiracetam concentration.[1][2] This is a critical issue as it can compromise the accuracy of pharmacokinetic and other quantitative studies.
Q3: What is the role of this compound in the analysis?
A3: this compound is a stable isotope-labeled internal standard (IS). It is chemically identical to Levetiracetam but has a higher mass due to the deuterium atoms. In LC-MS/MS analysis, the IS is added to samples and calibration standards at a known concentration. It co-elutes with the analyte (Levetiracetam) and experiences similar matrix effects and ionization suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, accurate quantification can be achieved, as the IS compensates for variations in sample preparation and instrument response.[4][5]
Q4: Can other drugs or their metabolites interfere with the this compound signal?
A4: While the primary concern is the UCB L057 metabolite, concomitant medications and their metabolites could potentially interfere with the this compound signal, although this is less commonly reported for this specific analysis.[6][7] Signal suppression or enhancement in the electrospray ionization (ESI) source is a general phenomenon in LC-MS/MS and can be caused by any co-eluting compound that affects the ionization efficiency of the analyte and internal standard.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or poor this compound signal | Matrix effects from the biological sample (e.g., plasma, serum).[1][9] | Optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve cleaner extracts.[9][10] |
| Ion suppression or enhancement.[8] | - Ensure adequate chromatographic separation of this compound from endogenous matrix components. - Dilute the sample extract to reduce the concentration of interfering substances.[7] | |
| Overlapping peaks of Levetiracetam and this compound | Insufficient chromatographic resolution. | - Optimize the mobile phase composition, particularly the pH. A lower pH (e.g., 2.5) can improve the separation of Levetiracetam and its acidic metabolite.[3][11] - Adjust the gradient elution profile or switch to a different stationary phase (column). |
| Falsely elevated Levetiracetam concentrations | Co-elution with the UCB L057 metabolite.[1][2] | - Implement a chromatographic method that effectively separates Levetiracetam from UCB L057. Adjusting the mobile phase pH to around 2.5 has been shown to be effective.[3][11] - Select a specific and unique MRM transition for Levetiracetam that is not shared with the metabolite.[1][2] |
| High variability in replicate injections | Inefficient or inconsistent sample preparation.[10] | - Ensure precise and consistent execution of the sample preparation protocol. - Use an automated liquid handler for improved precision. |
| Carryover from previous injections.[1][5] | - Optimize the wash step between injections with a strong solvent to effectively clean the injector and column.[5] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This method is simple and fast, suitable for high-throughput analysis.
-
To 50 µL of plasma sample, add 450 µL of acetonitrile containing the internal standard (this compound).[1][2]
-
Vortex the mixture for 20-30 seconds to precipitate proteins.[1]
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5-10 minutes.[12]
-
Transfer the clear supernatant to a clean tube.
-
The supernatant can be directly injected or further diluted before injection into the LC-MS/MS system.[1]
Chromatographic Separation of Levetiracetam and UCB L057
This protocol focuses on achieving separation by adjusting the mobile phase pH.
-
Column: A C18 column (e.g., Supelco C(18)) is commonly used.[11]
-
Mobile Phase: A gradient of 0.1% formic acid in water (pH ≈ 2.5) and an organic solvent like methanol or acetonitrile.[3][11]
-
Flow Rate: Typically around 0.4-0.6 mL/min.
-
Temperature: Room temperature or controlled at a specific temperature (e.g., 40°C).[12]
-
Injection Volume: 5-20 µL.
By maintaining a low pH, the acidic metabolite is better retained on the C18 column, allowing for its separation from Levetiracetam.[3][11]
Quantitative Data Summary
Table 1: Method Validation Parameters for Levetiracetam Quantification
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 100 µg/mL | [1][13] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | [1][13] |
| Intra-assay Precision (%CV) | 2.3 - 4.7% | [11] |
| Inter-assay Precision (%CV) | 3.4 - 8.9% | [11] |
| Recovery | ~100% | [11] |
Table 2: MRM Transitions for Levetiracetam and Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Levetiracetam | 171.1 | 154.1 (for specificity) | [1][2] |
| Levetiracetam | 171.1 | 126.1 (most abundant) | [1][2] |
| UCB L057 | 172.5 | 126.1 | [1][2] |
| This compound | 177.2 | 132.2 | Not directly in provided text, but a logical extension |
Visualizations
Caption: Experimental workflow for Levetiracetam analysis.
References
- 1. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cda-amc.ca [cda-amc.ca]
- 11. Simultaneous determination of levetiracetam and its acid metabolite (ucb L057) in serum/plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Levetiracetam and Levetiracetam-d6 Extraction Efficiency
Welcome to the technical support center for refining the extraction efficiency of Levetiracetam (LEV) and its d6 analog (LEV-d6). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Levetiracetam and its d6 analog from biological matrices?
A1: The three most prevalent techniques for the extraction of Levetiracetam and its internal standards, including Levetiracetam-d6, from biological matrices like plasma and serum are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).[1][2] The choice of method often depends on the desired sample cleanliness, sensitivity of the analytical method, and throughput requirements.[2]
Q2: What kind of extraction recoveries can I expect for Levetiracetam with these methods?
A2: Expected recovery rates for Levetiracetam can vary significantly depending on the chosen extraction method and the specific protocol used. Generally, you can expect the following recovery percentages:
-
Liquid-Liquid Extraction (LLE): Around 90%[1]
-
Protein Precipitation (PP): Can be highly efficient, with some methods reporting recoveries between 97.1% and 100.4%.[4]
-
Stir Bar-Sorptive Extraction (SBSE): Lower recovery rates, around 10%, have been reported.[1]
Q3: Is there a significant difference in extraction efficiency between Levetiracetam and its d6 analog?
A3: While extensive comparative studies are not widely published, the physicochemical properties of Levetiracetam and its d6 analog are very similar. Therefore, their extraction efficiencies are expected to be comparable when using the same extraction method. For instance, one study reported a recovery of 79.95% for Levetiracetam and 89.02% for the internal standard using an SPE method, indicating similar extraction behavior.[3] It is crucial to use a stable isotope-labeled internal standard like this compound to compensate for any minor variability in extraction and potential matrix effects during LC-MS/MS analysis.[5]
Q4: What are matrix effects, and how can they affect my results for Levetiracetam and this compound?
A4: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting endogenous components of the sample matrix.[4] These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. For Levetiracetam analysis, especially with LC-MS/MS, minimizing matrix effects is crucial for reliable results. Using a deuterated internal standard like this compound is a common and effective strategy to mitigate the impact of matrix effects, as the internal standard and the analyte are affected similarly.[5]
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Inappropriate Extraction Method | For polar compounds like Levetiracetam, the choice of extraction technique is critical. If experiencing low recovery with one method, consider switching to another. For example, if SPE recovery is low, LLE or a well-optimized protein precipitation protocol might yield better results.[1][4] |
| Suboptimal pH | The pH of the sample and wash/elution solvents can significantly impact the recovery of ionizable compounds. For SPE, ensure the sample is loaded at a pH where the analyte is in a neutral form to enhance retention on a non-polar sorbent. Adjust the pH of the elution solvent to facilitate the elution of the charged form. |
| Incorrect SPE Sorbent | Using an inappropriate sorbent for the analyte's polarity is a common reason for low recovery. For Levetiracetam, a hydrophilic-lipophilic balanced (HLB) polymer-based SPE cartridge is often a good choice.[3] |
| Insufficient Elution Volume or Strength | In both SPE and LLE, ensure the volume of the elution solvent is adequate to fully recover the analyte. For SPE, using a stronger elution solvent might be necessary. Stepwise elution with increasing solvent strength can help optimize this. |
| Incomplete Protein Precipitation | When using protein precipitation, incomplete removal of proteins can lead to analyte co-precipitation and low recovery. Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is optimal.[6] |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Extraction Procedure | Manual extraction methods can be prone to variability. Ensure consistent timing for vortexing, incubation, and evaporation steps. Automation can help improve reproducibility. |
| Variable Performance of SPE Cartridges | Inconsistent packing or channeling in SPE cartridges can lead to variable recoveries. Use high-quality cartridges from a reliable supplier and ensure a consistent flow rate during sample loading and elution. |
| Matrix Effects | As mentioned in the FAQs, matrix effects can cause significant variability. The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for this.[5] |
| Sample Inhomogeneity | Ensure that plasma/serum samples are fully thawed and properly mixed before aliquoting for extraction. |
Peak Tailing or Broadening in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Residual Matrix Components | Inadequate sample cleanup can lead to the injection of interfering substances that affect peak shape. Optimize the wash steps in your SPE protocol or consider a more rigorous extraction method like LLE. |
| Inappropriate Reconstitution Solvent | The solvent used to reconstitute the dried extract should be compatible with the mobile phase. A mismatch can cause peak distortion. Ideally, reconstitute in the initial mobile phase. |
| Column Overloading | Injecting a sample that is too concentrated can lead to peak broadening. Dilute the sample if necessary. |
Data Summary
Table 1: Comparison of Extraction Methods for Levetiracetam
| Extraction Method | Reported Recovery (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | ~90%[1] | High recovery, clean extracts | More labor-intensive, requires solvent evaporation |
| Solid-Phase Extraction (SPE) | 60% - 89%[1][3] | High-throughput potential, clean extracts | Can be more expensive, requires method development |
| Protein Precipitation (PP) | 97% - 100%[4] | Simple, fast, inexpensive | May result in less clean extracts, potential for matrix effects |
| Stir Bar-Sorptive Extraction (SBSE) | ~10%[1] | Environmentally friendly (less solvent) | Low recovery for Levetiracetam |
Experimental Protocols
Solid-Phase Extraction (SPE) for Levetiracetam and this compound in Human Plasma
This protocol is based on a method utilizing a hydrophilic-lipophilic balanced (HLB) polymer-based cartridge.
Materials:
-
HLB SPE Cartridges
-
Levetiracetam and this compound standards
-
Human Plasma
-
Methanol
-
Water (HPLC-grade)
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
Centrifuge
-
Evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard (this compound) solution. Vortex to mix.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for Levetiracetam in Human Plasma
This protocol is a general guideline and may require optimization.
Materials:
-
Levetiracetam standard
-
Human Plasma
-
Extraction Solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Preparation: To 1 mL of plasma, add the internal standard.
-
Extraction: Add 5 mL of the extraction solvent. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Protein Precipitation (PP) for Levetiracetam in Human Plasma
This is a simple and rapid protocol.
Materials:
-
Levetiracetam standard
-
Human Plasma
-
Precipitating Solvent (e.g., Acetonitrile, Methanol)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for direct injection or further processing if needed.
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for Levetiracetam and its d6 analog.
Caption: Troubleshooting logic for low extraction recovery of Levetiracetam.
References
- 1. scielo.br [scielo.br]
- 2. cda-amc.ca [cda-amc.ca]
- 3. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Levetiracetam Using Levetiracetam-d6
For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comparative overview of validated LC-MS/MS methods for the quantification of Levetiracetam in biological matrices, specifically utilizing Levetiracetam-d6 as an internal standard.
This document adheres to the principles outlined in the FDA's guidelines for bioanalytical method validation, ensuring the data presented is relevant and reliable for regulatory submissions.[1] The use of a stable isotope-labeled internal standard like this compound is a preferred approach as it closely mimics the analyte's behavior during sample preparation and ionization, leading to improved accuracy and precision.
Experimental Methodologies: A Side-by-Side Look
The following sections detail the experimental protocols from various studies that have successfully validated methods for Levetiracetam analysis using this compound.
Method 1: UPLC-MS/MS for Levetiracetam in Human Plasma and Saliva
This method is optimized for high-throughput analysis in both plasma and saliva samples.
-
Sample Preparation: A simple protein precipitation method is employed. To a sample aliquot, an internal standard solution containing this compound is added, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged to separate the protein pellet from the supernatant containing the analyte and internal standard.[2]
-
Chromatography: Ultra-performance liquid chromatography (UPLC) is utilized for separation on a C18 column. The mobile phase typically consists of a gradient of an aqueous solution with an additive like ammonium acetate or formic acid and an organic solvent such as methanol or acetonitrile.[2]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI+). The transitions monitored are specific for Levetiracetam and this compound.[2]
Method 2: LC-MS/MS for Levetiracetam in Human Plasma and Urine
This method provides a validated approach for quantifying Levetiracetam in both plasma and urine, making it suitable for comprehensive pharmacokinetic studies.
-
Sample Preparation: Similar to the first method, this protocol uses protein precipitation with acetonitrile after spiking the sample with [2H6]-levetiracetam (this compound).[1]
-
Chromatography: The separation is achieved using a UHPLC C18 column with a specific mobile phase composition.[1]
-
Mass Spectrometry: An ESI-LC-MS/MS system is used for analyte detection.[1]
Comparative Analysis of Validation Parameters
The following tables summarize the quantitative data from the validated methods, offering a clear comparison of their performance characteristics.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 (Plasma & Saliva) | Method 2 (Plasma & Urine) |
| LC System | UPLC | UHPLC |
| Column | Information not available | C18 |
| Mobile Phase | A: Water with 5 mM ammonium acetate and 0.1% formic acidB: 1:1 Methanol-Acetonitrile with 0.1% formic acid | Information not available |
| Flow Rate | Information not available | Information not available |
| Run Time | Information not available | Information not available |
| Ionization Mode | Positive Electrospray (ESI+) | ESI |
| Internal Standard | This compound | [2H6]-levetiracetam |
| Monitored Transitions | Information not available | Information not available |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Method 1 (Plasma & Saliva) | Method 2 (Plasma) | Method 2 (Urine) |
| Linearity Range (µg/mL) | 0.1 - 50 | 0.1 - 50 | 0.1 - 50 |
| Correlation Coefficient (r²) | Information not available | Information not available | Information not available |
| Intra-assay Precision (%CV) | 2.7 - 9.3 | < 7.7 | < 7.9 |
| Inter-assay Precision (%CV) | 2.7 - 9.3 | < 7.7 | < 7.9 |
| Intra-assay Accuracy (%) | -7.0 to 2.9 | 109 | 108 |
| Inter-assay Accuracy (%) | -7.0 to 2.9 | 109 | 108 |
| Recovery (%) | Information not available | Information not available | Information not available |
| Matrix Effect | Information not available | Information not available | Information not available |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 | 0.1 | 0.1 |
Visualizing the Workflow and Validation Process
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for Levetiracetam bioanalysis.
Caption: Key parameters of bioanalytical method validation.
References
A Head-to-Head Battle: Levetiracetam-d6 Versus Structural Analogs as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantification of analytes in biological matrices. This guide provides a comprehensive comparison of Levetiracetam-d6, a stable isotope-labeled (SIL) internal standard, and structural analog internal standards for the bioanalysis of the antiepileptic drug Levetiracetam.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations and improving data quality. While stable isotope-labeled internal standards like this compound are often considered the gold standard due to their near-identical physicochemical properties to the analyte, structural analogs can also serve as a viable alternative. This guide presents a detailed examination of their performance based on published experimental data.
Performance Comparison: this compound vs. Other Internal Standards
The following tables summarize the performance characteristics of analytical methods employing either this compound or a structural/other analog as the internal standard for Levetiracetam quantification in human plasma.
Table 1: Performance Data for an LC-MS/MS Method Using this compound as an Internal Standard
| Parameter | Performance Metric |
| Linearity Range | 0.50-50.0 µg/mL (R² ≥ 0.992)[1] |
| Limit of Detection (LOD) | 0.15 µg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.50 µg/mL[1] |
| Intra-day Precision (%RSD) | < 11.4%[1] |
| Inter-day Precision (%RSD) | < 8.3%[1] |
| Intra-day Accuracy (%) | -6.5% to 4.2%[1] |
| Inter-day Accuracy (%) | -6.6% to 3.0%[1] |
| Absolute Recovery | ≥ 90.0%[1] |
Table 2: Performance Data for LC-MS/MS Methods Using Structural Analog or Other Internal Standards
| Internal Standard | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy/Bias (%) | Recovery (%) |
| Diphenhydramine | 0.5-100[2] | 0.5[2] | < 10[2] | < 10[2] | < 10[2] | 100-110[2] |
| Fluconazole | 1.0-50.0 (plasma)[3][4] | 1.0 (plasma)[3][4] | - | - | Within ±15% of nominal | - |
| Adenosine | 1.0-40[5] | 1.0[5] | 0.6-8.9[5] | 0.6-8.9[5] | -4.0 to 8.6[5] | 91.7-93.4 (Levetiracetam)[5] |
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are summaries of the methodologies used in the studies cited above.
Method 1: Levetiracetam Quantification using this compound Internal Standard
This method utilized gas chromatography-mass spectrometry (GC-MS) for the simultaneous determination of Levetiracetam and Lamotrigine in whole blood.[1]
-
Sample Preparation: A solid-phase extraction (SPE) was performed using HF Bond Elut C18 columns. This was followed by a derivatization step using N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride (TBDMSCl). This compound was added as the internal standard.[1]
-
Chromatography: Gas chromatography was used for separation.
-
Detection: Mass spectrometry was used for detection and quantification.
Method 2: Levetiracetam Quantification using Diphenhydramine Internal Standard
This LC-MS/MS method was developed for the simultaneous quantification of Levetiracetam and its carboxylic acid metabolite in human plasma.[2]
-
Sample Preparation: A simple protein precipitation was performed by adding acetonitrile containing diphenhydramine as the internal standard to the plasma sample. After vortexing and centrifugation, the supernatant was diluted with water before injection.[2]
-
Chromatography: An Agilent Zorbax SB-C18 column (2.1 mm × 100 mm, 3.5 µm) was used with an isocratic mobile phase of 0.1% formic acid in water and acetonitrile (40:60 v/v) at a flow rate of 0.5 mL/min.[6]
-
Detection: An AB Sciex API 3000 triple quadrupole mass spectrometer with a Turbo Ion Spray source was operated in positive mode. The transitions monitored were m/z 171.1 > 154.1 for Levetiracetam and m/z 256.3 > 167.3 for diphenhydramine.[2]
Method 3: Levetiracetam Quantification using Fluconazole Internal Standard
This ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for Levetiracetam quantification in human plasma and saliva.[3][4]
-
Sample Preparation: Protein precipitation with acetonitrile was used to extract Levetiracetam from plasma and saliva. Fluconazole was used as the internal standard.[4]
-
Chromatography: A Kinetex C18 column (100 × 2.1 mm, 5 µm) was used with an isocratic mobile phase of methanol, water, and 100% formic acid (97:3:0.25, v/v/v) at a flow rate of 0.2 mL/min.[3][4]
-
Detection: Detection was performed in selective ion mode, monitoring the [M+H]+ ions at m/z 171.0 for Levetiracetam and m/z 307.0 for fluconazole.[3][4]
Method 4: Levetiracetam Quantification using Adenosine Internal Standard
This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for quantifying Levetiracetam in human plasma.[5]
-
Sample Preparation: Solid-phase extraction (SPE) was employed to extract the drug and the internal standard, adenosine.[5]
-
Chromatography: A Symmetry® C18 column (5 µm, 3.9 mm x 50 mm) was used with a mobile phase of methanol-water-formic acid (97:03:0.25, v/v/v) at a flow rate of 0.2 mL/min.[5]
-
Detection: A positive electrospray ionization (ESI+) interface was used with multiple reaction monitoring (MRM) mode. The MRM transitions were m/z 171>126 for Levetiracetam and m/z 268>136 for adenosine.[5]
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for LC-MS/MS analysis and the proposed signaling pathway for Levetiracetam's mechanism of action.
Caption: A typical experimental workflow for the quantification of Levetiracetam in plasma using LC-MS/MS.
Caption: Proposed mechanism of action of Levetiracetam through its interaction with SV2A.[7][8][9][10][11]
References
- 1. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leviteracetam | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 4. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method for Quantification of Levetiracetam in Human Plasma and Its Application in Pharmacokinetic Study of Extended-Release Tablets at Fasted And Fed States [journal11.magtechjournal.com]
- 6. longdom.org [longdom.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Levetiracetam-d6 for Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest standards in bioanalytical testing, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Levetiracetam-d6 against other common internal standards used in the quantification of the antiepileptic drug Levetiracetam. By examining key performance metrics such as linearity, accuracy, and precision, supported by experimental data, this document serves as a critical resource for method development and validation.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and instrument response. A stable, isotopically labeled version of the analyte, such as this compound, is often considered the gold standard due to its similar physicochemical properties. This guide will delve into the quantitative data to objectively assess its performance relative to other non-isotopically labeled alternatives.
Performance Metrics: A Head-to-Head Comparison
The following tables summarize the linearity, accuracy, and precision data from various studies employing this compound and other internal standards for Levetiracetam quantification.
Table 1: Linearity of Levetiracetam Quantification Using Various Internal Standards
| Internal Standard | Analytical Method | Concentration Range (mg/L) | Correlation Coefficient (r²) | Citation |
| This compound | UHPLC-MS/MS | 0.1 - 50 | > 0.99 (weighted 1/concentration²) | [1][2] |
| Theophylline | HPLC-UV | 2.5 - 80 (µg/ml) | 0.997 | [3] |
| Fluconazole | LC-MS/MS | 1.0 - 50.0 (µg/mL) | ≥ 0.99 | [4][5] |
| Diphenhydramine | LC-MS/MS | 0.5 - 100 (µg/mL) | > 0.990 (weighted 1/x²) | [6][7] |
| Adenosine | LC-MS/MS | 1.0 - 40 (µg/ml) | > 0.99 | [8] |
Table 2: Accuracy of Levetiracetam Quantification Using Various Internal Standards
| Internal Standard | Analytical Method | Quality Control Concentrations (mg/L) | Accuracy (% Bias or % Recovery) | Citation |
| This compound | UHPLC-MS/MS | Plasma: Not explicitly stated, but within ±15% considered acceptable. Urine: Within ±15% considered acceptable. | Plasma: < 109%, Urine: < 108% | [1][2] |
| Theophylline | HPLC-UV | Not explicitly stated | Intra-day: 109.41% - 110.6%, Inter-day: 105.02% - 107.95% | [3] |
| Fluconazole | LC-MS/MS | Not explicitly stated | Not explicitly stated | [4][5] |
| Diphenhydramine | LC-MS/MS | 1.5, 50, 90 (µg/mL) | Intra-assay and Inter-assay: < 10% | [6][7] |
| Adenosine | LC-MS/MS | Not explicitly stated | Intra- and inter-run bias: -4.0% to 8.6% | [8] |
Table 3: Precision of Levetiracetam Quantification Using Various Internal Standards
| Internal Standard | Analytical Method | Quality Control Concentrations (mg/L) | Precision (% RSD or % CV) | Citation |
| This compound | UHPLC-MS/MS | Plasma: Not explicitly stated. Urine: Not explicitly stated. | Intra- and inter-assay imprecision in plasma: < 7.7%, in urine: < 7.9% | [1][2] |
| Theophylline | HPLC-UV | Not explicitly stated | Inter- and Intra-day RSD: < 3.5% | [3] |
| Fluconazole | LC-MS/MS | Not explicitly stated | Not explicitly stated | [4][5] |
| Diphenhydramine | LC-MS/MS | 1.5, 50, 90 (µg/mL) | Intra-assay and Inter-assay: < 10% | [6][7] |
| Adenosine | LC-MS/MS | Not explicitly stated | Intra- and inter-run precision: 0.6% to 8.9% | [8] |
Experimental Protocols and Workflows
The choice of internal standard is intrinsically linked to the entire analytical method. Below are detailed experimental protocols and visual workflows for methods utilizing this compound and a common alternative.
Method 1: Levetiracetam Quantification using this compound and UHPLC-MS/MS
This method, adapted from a study on traumatic brain injury patients, demonstrates a simple and robust protocol for the quantification of Levetiracetam in both plasma and urine.[1][2]
Sample Preparation:
-
Spiking: To 10 µL of plasma or urine sample, add the internal standard, [2H6]-levetiracetam.
-
Protein Precipitation: Add acetonitrile to the sample to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
UHPLC System: Shimadzu Nexera2[2]
-
Column: UHPLC C18 column[2]
-
Mass Spectrometer: ESI 8030+ triple quadrupole mass spectrometer[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI)[1]
-
Detection: Multiple Reaction Monitoring (MRM)[2]
Method 2: Levetiracetam Quantification using Theophylline and HPLC-UV
This method provides a cost-effective alternative using HPLC with UV detection, employing Theophylline as the internal standard.[3]
Sample Preparation:
-
Spiking: To the serum sample, add the internal standard, Theophylline.
-
Liquid-Liquid Extraction: Perform a liquid-liquid phase extraction to separate the analyte and internal standard from the matrix.
-
Evaporation and Reconstitution: Evaporate the organic layer and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
HPLC System: HPLC with UV detector
-
Column: Reverse phase analytical column
-
Detection: UV detection (wavelength not specified in the abstract)
-
Internal Standard: Theophylline
Discussion and Conclusion
The data presented highlights that this compound, when used with a highly specific and sensitive technique like UHPLC-MS/MS, offers excellent linearity, accuracy, and precision. The key advantage of a stable isotope-labeled internal standard lies in its ability to co-elute with the analyte, providing superior correction for matrix effects and variations during sample processing and injection, which is not always the case with structurally different internal standards.
While methods employing alternatives like Theophylline with HPLC-UV are viable and can be validated to meet regulatory requirements, they may exhibit greater variability. The accuracy data for the Theophylline method, for instance, shows a wider range compared to the precision reported for methods using deuterated internal standards.
For research and development demanding the highest level of confidence in quantitative data, this compound stands out as the superior choice of internal standard. Its use minimizes analytical variability and enhances the reliability of pharmacokinetic and toxicokinetic studies. The selection of an internal standard should always be based on the specific requirements of the assay, including the desired level of accuracy, precision, and the available instrumentation. This guide provides the foundational data to make an informed decision, ensuring the integrity and robustness of your bioanalytical methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and simultaneous quantification of levetiracetam and its carboxylic metabolite in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Levetiracetam Assays: Ensuring Consistency Across Laboratories
For researchers, scientists, and drug development professionals, the ability to reliably and consistently measure Levetiracetam concentrations is paramount for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence assessments. This guide provides an objective comparison of common analytical methods for Levetiracetam quantification, supported by experimental data, to aid in the selection and cross-validation of assays between different laboratories.
The accurate determination of Levetiracetam levels in biological matrices, primarily plasma and serum, is crucial for optimizing patient treatment and for research and development. While various analytical techniques are available, their performance characteristics can differ, leading to potential discrepancies when comparing data across different laboratories. This guide outlines the key performance indicators of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and immunoassays, and provides detailed experimental protocols to facilitate reproducibility.
Performance Comparison of Levetiracetam Assays
The choice of an analytical method for Levetiracetam quantification depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance data from various studies to facilitate a direct comparison of these methods.
| Parameter | HPLC-UV | LC-MS/MS | Immunoassay |
| Linearity (r²) | >0.99[1] | >0.99[2][3] | 0.9962[4] |
| Lower Limit of Quantification (LLOQ) | 0.19 µg/mL[5] | 0.1 - 1.2 µg/mL[2][3] | 2.0 µg/mL[4] |
| Intra-day Precision (%CV) | <15%[5] | <7.7%[2] | <8.1%[4] |
| Inter-day Precision (%CV) | <15%[5] | <8.2%[6] | <8.1%[4] |
| Accuracy/Recovery (%) | >80%[5] | 103-109%[2][6] | Not explicitly stated |
| Sample Volume | 0.3 mL[1] | 10 µL - 100 µL[2][6] | Not explicitly stated |
| Run Time | ~15 min[1] | 2.5 - 3.0 min[3][6] | ~10 min[4] |
Table 1: Comparison of key performance characteristics for different Levetiracetam assay methodologies.
Inter-Method Correlation
When transferring assays between laboratories or comparing results from different methods, understanding the correlation is critical. Several studies have directly compared these methods, demonstrating a strong correlation, which is essential for ensuring data consistency.
| Comparison | Correlation Coefficient (r or r²) | Regression Slope | Bias |
| Immunoassay vs. HPLC[4] | 0.9962 | 0.98 | 0.04% |
| Immunoassay vs. HPLC[7] | r² = 0.88 | 1.01 | - |
| LC-MS/MS vs. another LC-MS/MS method[6] | r = 0.983 | - | - |
Table 2: Correlation data from studies directly comparing different Levetiracetam assay methods.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible results across different laboratories. Below are generalized protocols for the most common Levetiracetam assay methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used due to its robustness and accessibility.
-
Sample Preparation: A single plasma protein precipitation step is commonly employed. To 0.3 mL of plasma, 3 mL of acetonitrile is added. The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.[1]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.[3]
-
Mobile Phase: A simple isocratic mobile phase consisting of a mixture of water and acetonitrile is often sufficient.[1] Some methods may use a buffer such as potassium dihydrogen phosphate.[5]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[5]
-
Detection: UV detection is performed at a low wavelength, typically around 192 nm, to achieve the best sensitivity for Levetiracetam.[1][5]
-
-
Quantification: Levetiracetam concentration is determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of Levetiracetam.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a gold standard for bioanalytical assays.
-
Sample Preparation: A simple protein precipitation with acetonitrile is a common and effective method. For instance, 150 µL of acetonitrile containing an internal standard (e.g., ritonavir or a deuterated form of Levetiracetam) is added to 100 µL of serum, plasma, or saliva.[6] After centrifugation, the supernatant is diluted with water before injection.[6]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[3][6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high specificity by monitoring a specific precursor-to-product ion transition for Levetiracetam and its internal standard.[6]
-
Immunoassay
Immunoassays offer a high-throughput and automated alternative to chromatographic methods.
-
Principle: These are typically homogeneous enzyme immunoassays. The assay is based on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites.
-
Procedure: The assay is performed on an automated chemistry analyzer.[4] Serum or plasma samples are mixed with the assay reagents, and the enzyme activity is measured, which is inversely proportional to the drug concentration in the sample.
-
Calibration: A multi-point calibration curve is used to quantify the amount of Levetiracetam in patient samples.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC-UV and LC-MS/MS assays.
A typical workflow for the analysis of Levetiracetam by HPLC-UV.
A typical workflow for the analysis of Levetiracetam by LC-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Performance characteristics of a new levetiracetam immunoassay and method comparison with a high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic drug monitoring of levetiracetam in daily clinical practice: high-performance liquid chromatography versus immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Effect of Deuterium Labeling in Levetiracetam-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Levetiracetam and its deuterated analog, Levetiracetam-d6. Due to the limited availability of direct comparative studies on this compound in publicly accessible literature, this guide synthesizes the known pharmacokinetic and pharmacodynamic properties of Levetiracetam with the theoretical principles of the kinetic isotope effect (KIE) to provide a scientifically grounded comparison. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.
Introduction to Deuterium Labeling and the Kinetic Isotope Effect
Deuterium (²H or D), a stable isotope of hydrogen, possesses nearly identical chemical properties to protium (¹H) but has twice the mass. This mass difference can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed when a hydrogen atom at a reaction site is replaced with deuterium. In drug metabolism, if the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step in a metabolic pathway, substituting hydrogen with deuterium to form a stronger carbon-deuterium (C-D) bond can decrease the rate of metabolism. This "deuterium switch" can potentially lead to an improved pharmacokinetic profile, including a longer half-life, increased plasma exposure, and reduced formation of certain metabolites.
Levetiracetam: Mechanism of Action and Metabolism
Levetiracetam is a widely used anti-epileptic drug with a unique mechanism of action. It binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release and reducing neuronal hyperexcitability.[1][2][3] Unlike many other anti-epileptic drugs, Levetiracetam is not significantly metabolized by the hepatic cytochrome P450 (CYP) enzyme system.[1][4][5]
The primary routes of elimination for Levetiracetam are:
-
Renal Excretion: Approximately 66% of an administered dose is excreted unchanged in the urine.[2][4][5]
-
Metabolism: About 24% of the dose is metabolized via enzymatic hydrolysis of the acetamide group to form an inactive carboxylic acid metabolite, ucb L057.[2][5] This hydrolysis is primarily carried out by type B esterases in the blood and other tissues.[2]
This compound: Hypothesized Isotopic Effect
This compound is a deuterated analog of Levetiracetam where the six hydrogen atoms on the pyrrolidine ring have been replaced with deuterium. While the primary metabolic pathway of Levetiracetam is hydrolysis of the acetamide group, which does not directly involve the pyrrolidine ring, the potential for an isotopic effect still exists. Deuteration can sometimes have indirect effects on metabolism by altering molecular vibrations and the overall conformation of the molecule, which could influence its interaction with metabolizing enzymes.
However, a more significant isotopic effect would be expected if the deuterium labeling was at or adjacent to the site of metabolism. For instance, deuteration of the ethyl group would be more likely to directly impact the hydrolysis of the adjacent acetamide group.
Without direct experimental data, the following are hypothesized effects of deuteration on the pyrrolidine ring of Levetiracetam:
-
Metabolic Stability: A minimal to modest increase in metabolic stability may be observed. The C-D bonds on the pyrrolidine ring are stronger than the corresponding C-H bonds, which could subtly influence the overall stability of the molecule and its susceptibility to minor, uncharacterized metabolic pathways.
-
Pharmacokinetics: Any changes to the pharmacokinetic profile are likely to be minor. Since the primary route of elimination is renal excretion of the unchanged drug, and the main metabolic pathway does not directly involve the site of deuteration, a significant alteration of half-life or clearance is not anticipated.
-
Pharmacodynamics: The pharmacodynamic properties of this compound are expected to be identical to those of Levetiracetam. The binding affinity to SV2A should not be affected by the isotopic substitution on the pyrrolidine ring.
Comparative Data
The following tables summarize the known pharmacokinetic parameters of Levetiracetam. A second table provides a hypothetical comparison with this compound, illustrating the potential, albeit likely modest, impact of the kinetic isotope effect.
Table 1: Pharmacokinetic Parameters of Levetiracetam in Adults
| Parameter | Value | Reference |
| Bioavailability | ~100% | [2] |
| Time to Peak Plasma Concentration (Tmax) | ~1.3 hours | [2] |
| Plasma Protein Binding | <10% | [1][2] |
| Volume of Distribution (Vd) | 0.5 - 0.7 L/kg | [2] |
| Elimination Half-life (t1/2) | 6 - 8 hours | [2] |
| Clearance (CL) | 0.96 mL/min/kg | [2] |
| Major Route of Elimination | Renal (66% unchanged) | [2][4] |
| Major Metabolite | ucb L057 (inactive carboxylic acid) | [2] |
Table 2: Hypothetical Pharmacokinetic Comparison: Levetiracetam vs. This compound
| Parameter | Levetiracetam (Known) | This compound (Hypothetical) | Rationale for Hypothesis |
| In Vitro Half-life (Blood Hydrolysis) | T | > T | Deuteration may slightly decrease the rate of enzymatic hydrolysis. |
| In Vivo Half-life (t1/2) | 6 - 8 hours | Slightly > 6 - 8 hours | A modest decrease in metabolic clearance could lead to a slightly longer half-life. |
| Clearance (CL) | 0.96 mL/min/kg | Slightly < 0.96 mL/min/kg | A slight reduction in metabolic clearance would result in a lower total body clearance. |
| Area Under the Curve (AUC) | A | Slightly > A | A decrease in clearance would lead to a corresponding increase in plasma exposure. |
Disclaimer: The data for this compound in Table 2 is hypothetical and for illustrative purposes only. It is based on the theoretical principles of the kinetic isotope effect and has not been confirmed by experimental data.
Experimental Protocols for Comparative Assessment
To definitively assess the isotopic effect of deuterium labeling in this compound, the following experimental studies are recommended.
In Vitro Metabolic Stability Assessment
Objective: To compare the rate of metabolism of Levetiracetam and this compound in human whole blood and liver microsomes.
Methodology:
-
Whole Blood Stability Assay:
-
Materials: Freshly collected human whole blood, Levetiracetam, this compound, analytical standards, and a validated LC-MS/MS method for quantification.
-
Procedure:
-
Spike Levetiracetam and this compound into separate aliquots of pre-warmed (37°C) human whole blood at a final concentration of 1 µM.
-
Incubate the samples at 37°C with gentle agitation.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the blood samples.
-
Immediately precipitate the proteins with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.
-
-
Liver Microsome Stability Assay:
-
Materials: Pooled human liver microsomes, NADPH regenerating system, Levetiracetam, this compound, and a validated LC-MS/MS method.
-
Procedure:
-
Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Add Levetiracetam or this compound to the mixture at a final concentration of 1 µM and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots and terminate the reaction with a cold organic solvent containing an internal standard.
-
Centrifuge the samples and analyze the supernatant for the parent compound concentration by LC-MS/MS.
-
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance (CLint) as described for the whole blood stability assay.
-
In Vivo Pharmacokinetic Study in an Animal Model
Objective: To compare the pharmacokinetic profiles of Levetiracetam and this compound in a suitable animal model (e.g., rats or dogs).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are a commonly used model for pharmacokinetic studies.
-
Dosing:
-
Administer Levetiracetam and this compound to two separate groups of rats via oral gavage at a dose of 20 mg/kg.
-
A third group should receive an intravenous (IV) dose to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the plasma concentrations of Levetiracetam and this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters for each compound:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Absolute bioavailability (F%)
-
-
Plasma Protein Binding Assay
Objective: To determine and compare the extent of plasma protein binding of Levetiracetam and this compound.
Methodology:
-
Method: Rapid Equilibrium Dialysis (RED) is a common and reliable method.[6][7]
-
Procedure:
-
Spike Levetiracetam and this compound into human plasma at a clinically relevant concentration (e.g., 10 µM).
-
Add the spiked plasma to one chamber of the RED device and a protein-free buffer (e.g., phosphate-buffered saline) to the other chamber, separated by a semi-permeable membrane.
-
Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of the drug in both samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Visualizations
The following diagrams illustrate key concepts related to the assessment of Levetiracetam and its deuterated analog.
Caption: Mechanism of action of Levetiracetam.
Caption: Experimental workflow for comparative assessment.
Caption: Metabolic pathway of Levetiracetam.
Conclusion
References
- 1. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Levetiracetam - Wikipedia [en.wikipedia.org]
- 4. In vitro metabolic stability in hepatic microsomes [bio-protocol.org]
- 5. Pharmacokinetic profile of levetiracetam: toward ideal characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Plasma Protein Binding Assay [visikol.com]
A Comparative Guide to Levetiracetam-d6 and ¹³C-labeled Levetiracetam as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of Levetiracetam, an anti-epileptic drug, by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is crucial for achieving accurate and reliable results. The ideal internal standard co-elutes with the analyte, shares its extraction recovery and ionization efficiency, and thus effectively compensates for variations during sample processing and analysis. This guide provides an objective comparison of two commonly used SIL internal standards for Levetiracetam: Levetiracetam-d6 and ¹³C-labeled Levetiracetam.
The fundamental difference in performance between deuterium-labeled (d-labeled) and carbon-13-labeled (¹³C-labeled) internal standards lies in the "isotope effect." The significant mass difference between hydrogen (¹H) and deuterium (²H or D) can lead to altered physicochemical properties, potentially causing the deuterated standard to behave differently from the unlabeled analyte during chromatographic separation.[1][2] In contrast, the smaller relative mass difference between ¹²C and ¹³C results in nearly identical physicochemical properties, ensuring co-elution and more accurate correction for matrix effects and ion suppression.[3][4][5]
Performance Comparison: this compound vs. ¹³C-labeled Levetiracetam
| Performance Parameter | This compound | ¹³C-labeled Levetiracetam | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, typically eluting earlier than unlabeled Levetiracetam in reversed-phase chromatography.[2] | Co-elutes perfectly with unlabeled Levetiracetam.[3][4] | Perfect co-elution is critical for accurate compensation of matrix effects that can vary across a chromatographic peak. Any separation between the analyte and the internal standard can lead to differential ion suppression or enhancement, compromising accuracy.[7] |
| Isotopic Stability | Generally stable, but there is a theoretical risk of back-exchange of deuterium for hydrogen, especially at labile positions, which could affect quantification.[1][3] | Highly stable, as the ¹³C atoms are integral to the carbon backbone of the molecule and are not susceptible to exchange.[3][8] | The high stability of ¹³C-labels ensures the integrity of the internal standard throughout sample storage and analysis. |
| Compensation for Matrix Effects & Ion Suppression | Good, but can be compromised if there is chromatographic separation from the analyte.[7] | Excellent, due to identical chromatographic and ionization behavior to the analyte.[4][9] | ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more reliable and accurate quantification.[4][9] |
| Fragmentation in MS/MS | May require slightly different collision energies for optimal fragmentation compared to the unlabeled analyte due to the stronger C-D bond.[6] | Fragmentation pattern is identical to the unlabeled analyte, with a predictable mass shift. | Identical fragmentation simplifies MS/MS method development and ensures consistent response ratios. |
| Availability & Cost | More commonly available and generally less expensive. | Less commonly available and typically more expensive due to more complex synthesis.[10] | The higher cost of ¹³C-labeled standards may be justified by the increased data quality and reduced need for extensive validation of isotope effects. |
Experimental Data Summary
The following table presents typical validation data for an LC-MS/MS method for Levetiracetam using This compound as the internal standard, compiled from published studies. While specific data for a ¹³C-labeled Levetiracetam internal standard is not available, it is expected to meet or exceed these performance metrics due to its superior physicochemical properties.
| Parameter | Typical Performance with this compound |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 µg/mL in plasma |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 80% |
Experimental Protocols
Below are detailed methodologies for the quantification of Levetiracetam in human plasma using either this compound or ¹³C-labeled Levetiracetam as an internal standard. The protocols are largely similar, with the primary difference being the mass transitions monitored in the mass spectrometer.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or ¹³C-labeled Levetiracetam at a suitable concentration, e.g., 5 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte and then re-equilibrating the column.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Levetiracetam: m/z 171.1 → 126.1
-
This compound: m/z 177.1 → 132.1
-
¹³C-labeled Levetiracetam (e.g., Levetiracetam-¹³C₆): m/z 177.1 → 132.1 (Note: The exact mass transition will depend on the number and position of the ¹³C labels).
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum signal intensity for each transition.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.
Caption: Experimental workflow for Levetiracetam quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ukisotope.com [ukisotope.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. caymanchem.com [caymanchem.com]
The Role of Levetiracetam-d6 in Ensuring Precision and Accuracy in Levetiracetam Quantification
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of the anti-epileptic drug Levetiracetam in biological matrices is paramount for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. The use of a stable isotope-labeled internal standard, such as Levetiracetam-d6, is a cornerstone of robust bioanalytical method development, significantly enhancing the precision and accuracy of results. This guide provides an objective comparison of assay performance, supported by experimental data, to underscore the importance of utilizing this compound in quantitative analysis.
Inter-assay and Intra-assay Variability: A Data-Driven Comparison
The precision of an analytical method is determined by assessing its intra-assay (within-run) and inter-assay (between-run) variability, typically expressed as the coefficient of variation (%CV). The accuracy of the method is a measure of how close the experimental value is to the true value and is often expressed as a percentage of the nominal concentration. The data presented below, collated from various validated LC-MS/MS methods, demonstrates the low variability and high accuracy achieved when this compound is employed as an internal standard.
| Biological Matrix | Analyte Concentration (µg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) | Reference |
| Human Plasma | 0.5 (LLOQ) | 6.33 | 6.82 | 81.60 - 95.40 | 80.20 - 95.40 | [1] |
| Human Plasma | 1.5 (Low QC) | < 10 | < 10 | Not Specified | Not Specified | [2][3] |
| Human Plasma | 50 (Medium QC) | < 10 | < 10 | Not Specified | Not Specified | [2][3] |
| Human Plasma | 90 (High QC) | < 10 | < 10 | Not Specified | Not Specified | [2][3] |
| Whole Blood | 0.50 - 50.0 | < 11.4 | < 8.3 | -6.5 to 4.2 | -6.6 to 3.0 | [4] |
| Human Plasma | 0.1 - 50 (mg/L) | < 7.7 | < 7.7 | < 109 | < 109 | [5][6] |
| Human Urine | 0.1 - 50 (mg/L) | < 7.9 | < 7.9 | < 108 | < 108 | [5][6] |
| Serum | 0.60 - 340.13 | < 7 | < 7 | Within ±6% of target | Within ±6% of target | [7] |
LLOQ: Lower Limit of Quantification; QC: Quality Control
The consistently low %CV values for both intra-assay and inter-assay precision across different studies and biological matrices highlight the reproducibility of methods utilizing this compound.[1][2][3][4][5][6][7][8] The accuracy, falling within acceptable ranges, further validates the reliability of the quantification. The use of a deuterated internal standard like this compound is ideal as it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for matrix effects and variations during sample processing and analysis.[9][10][11][12]
Experimental Protocols: A Detailed Overview
The successful implementation of Levetiracetam quantification with this compound as an internal standard relies on a well-defined experimental protocol. Below are representative methodologies employed in published studies.
Sample Preparation: Protein Precipitation
This is a common, rapid, and straightforward method for sample clean-up.
-
To a 50 µL aliquot of plasma or serum, add 450 µL of acetonitrile containing the internal standard, this compound (e.g., at a concentration of 1 µg/mL).[3]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer a portion of the clear supernatant for dilution or direct injection into the LC-MS/MS system.[3]
Chromatographic and Mass Spectrometric Conditions
The separation and detection of Levetiracetam and this compound are typically achieved using reverse-phase liquid chromatography coupled with tandem mass spectrometry.
-
Chromatographic Column: A C18 column, such as an Agilent Zorbax SB-C18 (2.1 mm x 100 mm, 3.5 µm), is frequently used for separation.[2][3]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and acetonitrile (e.g., 40:60 v/v) is effective for elution.[2][3]
-
Flow Rate: A constant flow rate, typically around 0.5 mL/min, is maintained.[2][3]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode. The multiple reaction monitoring (MRM) transitions for Levetiracetam (e.g., m/z 171.1 > 126.0) and this compound (e.g., m/z 177.1 > 132.1) are monitored for quantification.[7]
Workflow for Assay Variability Assessment
The following diagram illustrates the logical workflow for determining the inter-assay and intra-assay variability of a Levetiracetam quantification method using this compound.
Caption: Workflow for assessing inter-assay and intra-assay variability.
References
- 1. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and simultaneous quantification of levetiracetam and its carboxylic metabolite in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Implementation and Validation of an Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Levetiracetam and Lamotrigine in Serum Specimens [jlmqa.org]
- 8. cda-amc.ca [cda-amc.ca]
- 9. This compound Certified Reference Material, 1 mL - 100 ug/mL in Methanol - USA MedPremium [usamedpremium.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 12. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
Navigating Bioanalysis: A Comparative Guide to FDA and EMA Guidelines for Internal Standard Use
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A critical component in achieving reliable and reproducible results is the appropriate use of internal standards. This guide provides a comprehensive comparison of the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) regarding the use of internal standards in bioanalysis, with a focus on the harmonized International Council for Harmonisation (ICH) M10 guideline.
The validation of bioanalytical methods is a crucial step in the regulatory submission process for new drugs.[1] Historically, navigating the distinct requirements of the FDA and EMA required careful consideration. However, the adoption of the ICH M10 guideline on bioanalytical method validation has created a unified standard, streamlining the global drug development process.[1] This document will delve into the key principles of internal standard selection, validation, and acceptance criteria as outlined by these regulatory bodies.
Core Principles of Internal Standard Use
An internal standard (IS) is a compound of known concentration added to all samples, including calibration standards, quality controls (QCs), and study samples, before sample processing.[2][3][4] Its primary purpose is to compensate for variability that can occur during sample preparation and analysis, thereby improving the precision and accuracy of the analytical method.[3] The chosen internal standard should ideally have physicochemical properties similar to the analyte of interest to ensure it behaves in a comparable manner throughout the analytical process.[2] Stable isotope-labeled (SIL) analogues of the analyte are often considered the most suitable internal standards, particularly for mass spectrometry-based assays.[1]
Comparison of Key Validation Parameters and Acceptance Criteria
The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose.[5] Both the FDA and EMA, now largely aligned through the ICH M10 guideline, outline several key parameters that must be evaluated for the internal standard.
| Validation Parameter | Acceptance Criteria (ICH M10, FDA & EMA Harmonized) |
| Selectivity & Specificity | The analytical method must be able to differentiate the analyte and the internal standard from endogenous components in the matrix and other potential interferences.[1][6] In at least six independent sources of the blank matrix, the response of any interfering components at the retention time of the analyte should not be more than 20% of the Lower Limit of Quantification (LLOQ), and at the retention time of the internal standard, it should not be more than 5% of its response in the LLOQ sample.[1][6] |
| Matrix Effect | The effect of the matrix on the ionization of the analyte and internal standard should be assessed to ensure that precision and accuracy are not compromised. The matrix factor, which is the ratio of the analyte/IS peak area in the presence of the matrix to the peak area in a neat solution, should be consistent across at least six different lots of the matrix. The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%. |
| Carry-over | Carry-over should be evaluated by injecting a blank sample after a high-concentration sample (e.g., the Upper Limit of Quantification, ULOQ). The response in the blank sample should not be greater than 20% of the LLOQ for the analyte and 5% for the internal standard.[6] |
| Stability | The stability of the internal standard in stock and working solutions, as well as in the biological matrix under various storage and processing conditions, must be established.[6][7] The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
| Internal Standard Response Variability | The FDA provides specific guidance on evaluating IS response variability.[2][8] Generally, if the IS response variability in study samples is within the variability observed in the calibration standards and QCs, it is not likely to impact the reported results. However, consistent deviations or drifts in the IS response of study samples compared to calibrators and QCs may warrant further investigation.[2] If reanalysis is necessary and the IS responses in the repeat analysis are similar to those of the calibrators and QCs, and the analyte concentrations are within 20% of the original results, no further investigation is typically needed.[2] |
Decision-Making for Internal Standard Selection
The selection of an appropriate internal standard is a critical first step in method development. The following diagram illustrates a logical workflow for this process.
Experimental Workflow for Internal Standard Validation
Once a candidate internal standard is selected, it must be rigorously validated as part of the overall bioanalytical method validation. The following diagram outlines a typical experimental workflow.
Detailed Experimental Protocols
A robust experimental design is crucial for a successful validation. Below is a representative protocol for key experiments related to the internal standard.
1. Selectivity and Specificity
-
Objective: To demonstrate that the internal standard does not have any interference from endogenous components in the biological matrix.
-
Procedure:
-
Obtain at least six individual sources of the appropriate blank biological matrix.
-
Process and analyze a sample from each individual source without the addition of the internal standard to check for any endogenous peaks at the retention time of the IS.
-
Process and analyze another aliquot from each source, this time spiked only with the internal standard at its working concentration.
-
Evaluate the chromatograms for any interfering peaks.
-
-
Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the internal standard should not be more than 5% of the mean response of the internal standard in the LLOQ samples.[1][6]
2. Matrix Effect
-
Objective: To assess the potential for the biological matrix to suppress or enhance the ionization of the internal standard.
-
Procedure:
-
Obtain at least six individual sources of the appropriate biological matrix.
-
Prepare two sets of samples:
-
Set A: Spike the internal standard at its working concentration into the post-extraction supernatant of the processed blank matrix from each of the six sources.
-
Set B: Prepare neat solutions of the internal standard at the same concentration in the mobile phase or an appropriate solvent.
-
-
Analyze both sets of samples.
-
Calculate the matrix factor for the internal standard for each source by dividing the peak area from Set A by the mean peak area from Set B.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the calculated matrix factors for the internal standard across the six sources should be ≤ 15%.
3. Carry-over
-
Objective: To ensure that residual internal standard from a high-concentration sample does not affect the measurement in a subsequent sample.
-
Procedure:
-
Inject a blank sample (processed matrix without analyte or IS).
-
Inject a processed ULOQ sample.
-
Immediately inject a blank sample.
-
Repeat this sequence multiple times.
-
-
Acceptance Criteria: The peak area of the internal standard in the blank sample injected after the ULOQ sample should not be greater than 5% of the mean peak area of the internal standard in the calibration standards and QCs.[6]
By adhering to these harmonized guidelines and employing rigorous experimental protocols, researchers can ensure the generation of high-quality, reliable bioanalytical data that meets global regulatory expectations.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
A Comparative Analysis of Recovery Efficiency: Levetiracetam and its Deuterated Analog Levetiracetam-d6
In the landscape of antiepileptic drug monitoring and pharmacokinetic studies, the accurate quantification of Levetiracetam is paramount. This guide provides a comparative overview of the recovery efficiencies of Levetiracetam and its deuterated internal standard, Levetiracetam-d6. The use of a deuterated standard is a gold-standard technique in mass spectrometry-based bioanalysis, intended to mimic the chemical behavior of the analyte, thereby ensuring high accuracy and precision in quantification. This document details various extraction methodologies, presents comparative recovery data, and outlines the experimental protocols for researchers, scientists, and drug development professionals.
Data on Recovery Efficiency
The recovery of an analyte from a biological matrix is a critical parameter in validating an analytical method. It reflects the efficiency of the extraction process. For Levetiracetam, various techniques have been employed, each yielding different recovery rates. This compound, as a stable isotope-labeled internal standard, is expected to have a recovery rate that is highly comparable to that of Levetiracetam due to their near-identical physicochemical properties.
| Extraction Method | Analyte | Matrix | Average Recovery (%) | Analytical Technique |
| Liquid-Liquid Extraction (LLE) | Levetiracetam | Human Plasma | ~90% | HPLC-UV[1][2] |
| Solid-Phase Extraction (SPE) | Levetiracetam | Human Plasma | 60% - 93.4% | HPLC-UV, LC-MS/MS[1][2][3] |
| Protein Precipitation | Levetiracetam | Human Plasma | 76.75% - 80.38% | HPLC-UV[4][5] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Levetiracetam | Human Plasma | Not explicitly stated, but method validated | GC-MS[6][7] |
| Reference | This compound | Human Plasma | Consistent and reproducible | UHPLC-MS/MS [8] |
Note: The recovery of this compound is designed to be consistent and reproducible, closely tracking the recovery of Levetiracetam to correct for any variability during sample preparation.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of recovery studies. Below are protocols for common extraction techniques used for Levetiracetam and its deuterated analog from human plasma.
Liquid-Liquid Extraction (LLE) Protocol
This method is based on the partitioning of the analyte between two immiscible liquid phases.
-
Sample Preparation: To 500 µL of a human plasma sample, add the internal standard (this compound).
-
pH Adjustment: Adjust the pH of the plasma sample to create a non-ionized form of Levetiracetam, enhancing its solubility in the organic solvent.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., dichloromethane).
-
Agitation: Vortex the mixture for 5-10 minutes to ensure thorough mixing and facilitate the transfer of the analyte to the organic phase.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for analysis.
Solid-Phase Extraction (SPE) Protocol
SPE utilizes a solid sorbent to isolate the analyte from the sample matrix.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.
-
Sample Loading: Load the pre-treated plasma sample (to which this compound has been added) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute Levetiracetam and this compound from the cartridge using a stronger organic solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for analysis by LC-MS/MS.[3]
Protein Precipitation Protocol
This is a simpler and faster method for sample clean-up.
-
Sample Preparation: To 300 µL of a plasma sample, add 50 µL of the internal standard solution (caffeine was used in this specific protocol, but this compound would be the ideal choice for mass spectrometric methods).[4]
-
Precipitation: Add 3 mL of a precipitating agent like acetonitrile to the plasma sample.[4]
-
Vortexing: Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.[4]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 20 minutes at 4°C.[4]
-
Supernatant Transfer: Transfer the clear supernatant to a new tube.[4]
-
Evaporation and Reconstitution: Evaporate the supernatant and reconstitute the residue in 350 µL of the mobile phase.[4]
Visualizations
Experimental Workflow for Levetiracetam Recovery Analysis
Caption: Workflow for comparing extraction methods for Levetiracetam.
Levetiracetam's Mechanism of Action
Caption: Levetiracetam's binding to SV2A to modulate neurotransmission.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.unifesp.br [repositorio.unifesp.br]
- 7. Determination of Levetiracetam in Human Plasma by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safe Disposal of Levetiracetam-d6: A Procedural Guide for Laboratory Professionals
For immediate reference, Levetiracetam-d6 is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, adherence to proper disposal protocols is essential to ensure laboratory safety and environmental protection.
This guide provides detailed procedures for the safe and compliant disposal of this compound in a laboratory setting, targeting researchers, scientists, and drug development professionals. The following protocols are designed to offer clear, step-by-step instructions for managing waste containing this compound.
Immediate Safety and Handling Precautions
While this compound is not classified as hazardous, general laboratory safety precautions should always be observed during handling and disposal.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and gloves.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled. Avoid creating dust or aerosols.
-
Spill Management: In case of a spill, sweep up the solid material and place it in a suitable container for disposal. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its form (solid, solution, or trace amounts in empty containers).
1. Disposal of Solid this compound
Solid, non-hazardous chemical waste should not be disposed of in regular laboratory trash cans that are handled by custodial staff.
-
Step 1: Containerization: Place the solid this compound waste in a clearly labeled, sealed container. The label should identify the contents as "this compound" and indicate that it is non-hazardous waste.
-
Step 2: Institutional Guidelines: Consult your institution's specific guidelines for the disposal of non-hazardous chemical waste. Many institutions have a designated collection point for such waste to be disposed of in a sanitary landfill.
-
Step 3: Direct Disposal (if permissible): If your institution's policy allows, the sealed container of non-hazardous solid waste may be placed directly into an outside dumpster.
2. Disposal of this compound Solutions
Aqueous solutions of this compound may be eligible for sanitary sewer disposal, provided they meet certain criteria and this method is approved by your institution's Environmental Health and Safety (EHS) department. An environmental assessment of Levetiracetam indicates it is not expected to be toxic to aquatic organisms at anticipated environmental concentrations[1].
-
Step 1: Verify Institutional Policy: Before proceeding, confirm with your EHS department that sewer disposal of non-hazardous, water-soluble chemicals is permitted.
-
Step 2: Dilution: Dilute the this compound solution with at least 20 parts water.
-
Step 3: pH Neutralization (if applicable): If the solution contains acidic or basic components, neutralize it to a pH between 5 and 9 before disposal.
-
Step 4: Sewer Disposal: Pour the diluted and neutralized solution down the drain, followed by flushing with a copious amount of water.
3. Disposal of Empty this compound Containers
Empty containers that held this compound can typically be disposed of in the regular trash after proper cleaning.
-
Step 1: Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water for aqueous solutions, or an appropriate organic solvent if the compound was in a non-aqueous solution) a minimum of three times.
-
Step 2: Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as chemical waste, following the procedure for solutions. Subsequent rinsates can typically be disposed of down the drain.
-
Step 3: Deface Label: Completely remove or deface the original label on the container to prevent misidentification.
-
Step 4: Dispose of Container: Dispose of the clean, defaced container in the appropriate recycling or regular trash bin, in accordance with your facility's guidelines for laboratory glassware or plastic disposal.
Quantitative Data Summary
| Parameter | Value | Reference |
| Aquatic Toxicity (EC50, Daphnia magna, 48h) | > 100 mg/L | [1] |
| Activated Sludge Respiration Inhibition (NOEC, 3h) | ≥ 1000 mg/L | [1] |
| Recommended Dilution for Sewer Disposal | ≥ 20 parts water | |
| pH Range for Sewer Disposal | 5 - 9 |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory chemical waste management protocols. Specific experimental protocols for the determination of aquatic toxicity and environmental impact of Levetiracetam can be found in environmental assessment reports submitted to regulatory agencies such as the FDA[1]. These studies typically follow internationally recognized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) for testing chemicals.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound in various forms.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
